Technical Documentation Center

3-Amino-N,N-dipropylpropanamide hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Amino-N,N-dipropylpropanamide hydrochloride
  • CAS: 1220033-36-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Safe Handling of 3-Amino-N,N-dipropylpropanamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive overview of the safety and handling precautions for 3-Amino-N,N-dipropylpropanamide hydrochloride. As a novel c...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive overview of the safety and handling precautions for 3-Amino-N,N-dipropylpropanamide hydrochloride. As a novel compound with limited publicly available safety data, this document synthesizes information from structurally analogous compounds and general principles of chemical safety to offer a robust framework for its responsible use in a laboratory setting. The focus is on understanding the potential hazards, implementing appropriate engineering controls and personal protective equipment, and outlining emergency procedures to ensure the safety of all personnel.

Introduction: Understanding the Compound

3-Amino-N,N-dipropylpropanamide hydrochloride is a tertiary amine hydrochloride. The presence of the tertiary amine functional group and its hydrochloride salt form suggests that the compound is likely a solid, potentially with corrosive and hygroscopic properties.[1] In the absence of specific toxicological data, a cautious approach, treating it as a potentially hazardous substance, is paramount. This guide is built on the foundational principle of "as low as reasonably practicable" (ALARP) exposure.

Hazard Identification and Risk Assessment

Due to the lack of specific data for 3-Amino-N,N-dipropylpropanamide hydrochloride, this section infers potential hazards from analogous compounds like 3-amino-N,N-diethylpropanamide and 3-amino-N-methylpropanamide hydrochloride.[2][3]

GHS Hazard Classification (Inferred):

Hazard ClassCategory (Inferred)Hazard Statement (Inferred)
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[3]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[2]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation[2]
Specific Target Organ Toxicity - Single ExposureCategory 3H335: May cause respiratory irritation[2]

Primary Routes of Exposure:

  • Inhalation: Dust or aerosols may cause respiratory tract irritation.[2]

  • Skin Contact: May cause skin irritation or burns.[2][4]

  • Eye Contact: Poses a risk of serious eye irritation or damage.[2][4]

  • Ingestion: Harmful if swallowed.[3]

Logical Flow for Risk Assessment:

cluster_0 Risk Assessment Workflow Identify Hazards Identify Hazards Assess Exposure Potential Assess Exposure Potential Identify Hazards->Assess Exposure Potential Based on inferred GHS classification Implement Control Measures Implement Control Measures Assess Exposure Potential->Implement Control Measures Based on lab procedures Review and Refine Review and Refine Implement Control Measures->Review and Refine Monitor effectiveness cluster_1 PPE Selection Protocol Task Assessment Task Assessment Risk of Splash? Risk of Splash? Task Assessment->Risk of Splash? Risk of Dust? Risk of Dust? Task Assessment->Risk of Dust? All Tasks All Tasks Task Assessment->All Tasks Goggles & Face Shield Goggles & Face Shield Risk of Splash?->Goggles & Face Shield Respirator Respirator Risk of Dust?->Respirator Gloves & Lab Coat Gloves & Lab Coat All Tasks->Gloves & Lab Coat

Caption: Decision matrix for selecting appropriate PPE based on the specific laboratory task.

Safe Handling and Storage Procedures

Adherence to strict protocols for handling and storage is critical to prevent accidental exposure and maintain the integrity of the compound.

Handling:

  • Hygroscopic Nature: As a hydrochloride salt, the compound is likely hygroscopic. [1]Containers should be opened and handled in a dry, inert atmosphere (e.g., a glove box) if possible, and always resealed tightly after use.

  • Corrosive Solid: Avoid direct contact with the skin, eyes, and clothing. [5][6]Weighing and transferring of the solid should be done carefully to minimize dust generation.

  • General Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn. Do not eat, drink, or smoke in the laboratory. [7] Storage:

  • Container: Store in a tightly sealed, properly labeled container.

  • Environment: Keep in a cool, dry, and well-ventilated area. [8]* Incompatibilities: Store away from strong oxidizing agents and strong bases. [7]

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

Spill Response:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: For a solid spill, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal. For a solution spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container.

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose: Dispose of the waste according to institutional and local regulations. [9] First Aid Measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. [4]* Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists. [4]* Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention. [4]* Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. [4]

Physical and Chemical Properties (Inferred)

The following properties are based on general knowledge of similar compounds and should be confirmed by experimental data when available.

PropertyInferred Value/CharacteristicRationale
Appearance White to off-white solidTypical for hydrochloride salts of organic amines.
Solubility Soluble in waterThe hydrochloride salt form generally confers water solubility.
Stability Stable under recommended storage conditionsAssumed, but should be verified.
Hygroscopicity Likely hygroscopicCommon for hydrochloride salts. [1]

Disposal Considerations

All waste containing 3-Amino-N,N-dipropylpropanamide hydrochloride must be treated as hazardous waste.

  • Waste Collection: Collect in a designated, properly labeled, and sealed container.

  • Disposal Method: Dispose of through a licensed hazardous waste disposal company. Follow all federal, state, and local regulations. [9]

Conclusion

While specific safety and toxicological data for 3-Amino-N,N-dipropylpropanamide hydrochloride are not yet widely available, a comprehensive safety protocol can be established by drawing on information from analogous compounds and established principles of laboratory safety. A proactive and cautious approach, centered on minimizing exposure through robust engineering controls, diligent use of personal protective equipment, and strict adherence to handling procedures, is essential for the safe utilization of this compound in research and development.

References

  • PubChem. (n.d.). 3-amino-N-methylpropanamide hydrochloride. Retrieved from [Link]

  • Hampshire College. (n.d.). Lab Safety Manual: Working with Hazardous Materials. Retrieved from [Link]

  • Science Equip. (2024, February 28). How to Handle Caustic and Corrosive Chemicals in a Laboratory. Retrieved from [Link]

  • KAUST Health & Safety. (n.d.). Working with Corrosives Guideline. Retrieved from [Link]

  • Interactive Learning Paradigms, Incorporated. (2025, October 18). The MSDS HyperGlossary: Hygroscopic. Retrieved from [Link]

  • PubMed. (1973). Toxicological studies of the N-n-propyl and N-n-butyl derivatives of formamide. Retrieved from [Link]

  • PubChem. (n.d.). Propanamide, N,N-dipropyl-. Retrieved from [Link]

  • University of Toronto. (n.d.). Handling Procedures for Corrosive Materials. Retrieved from [Link]

  • A3 Analitica. (n.d.). What are the Health and Safety Guidelines for Using Amines?. Retrieved from [Link]

  • US EPA. (2023, November 1). Propanamide, N,N-dipropyl- - Substance Details. Retrieved from [Link]

  • Tri-iso. (n.d.). MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

  • PubMed. (2011). Acute toxicity studies of safer and more effective analogues of N,N-diethyl-2-phenylacetamide. Retrieved from [Link]

  • PubChem. (n.d.). 3-amino-N,N-diethylpropanamide. Retrieved from [Link]

  • NCBI. (2017, March 17). LITERATURE SEARCH FRAMEWORK FOR N-NITROSODI-n-PROPYLAMINE. Retrieved from [Link]

  • Borregaard. (n.d.). 3-AMINO-1,2- PROPANEDIOL (APD). Retrieved from [Link]

  • Google Patents. (n.d.). CN103319354A - Synthesis method of 3-amino-1,2-propanediol.

Sources

Exploratory

Technical Guide: Storage & Stability of 3-Amino-N,N-dipropylpropanamide Hydrochloride

Executive Summary & Chemical Profile 3-Amino-N,N-dipropylpropanamide hydrochloride is a specialized amino-amide intermediate, often utilized in the synthesis of local anesthetics, GPCR ligands, or polymer stabilizers. It...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

3-Amino-N,N-dipropylpropanamide hydrochloride is a specialized amino-amide intermediate, often utilized in the synthesis of local anesthetics, GPCR ligands, or polymer stabilizers. Its stability profile is governed by three competing functional characteristics: the hygroscopicity of the hydrochloride salt, the oxidative susceptibility of the primary amine, and the hydrolytic potential of the amide bond.

Improper storage leads to deliquescence (absorption of atmospheric water until dissolution) and subsequent hydrolysis, rendering the compound useless for precise stoichiometric reactions. This guide defines the "Gold Standard" storage protocol to maintain >98% purity over extended periods.

Physicochemical Identity
PropertyDescription
Chemical Structure Primary amine (

) linked via ethyl chain to an amide nitrogen substituted with two propyl groups.
Salt Form Hydrochloride (HCl) – Increases water solubility but introduces significant hygroscopicity.
Molecular Weight ~208.73 g/mol (Free base ~172.27 + HCl 36.46)
Physical State White to off-white crystalline solid (typically).
Solubility High in Water, Methanol, DMSO; Low in non-polar solvents (Hexane).

Critical Degradation Pathways[1]

To store this compound effectively, one must understand how it fails. The degradation mechanisms are not random; they follow specific kinetic pathways driven by environmental exposure.

A. Hygroscopic Deliquescence (The Primary Threat)

As a hydrochloride salt, the crystal lattice energy is high, but the chloride ion is intensely solvophilic. Upon exposure to ambient humidity (>45% RH), the salt adsorbs water molecules.

  • Consequence: The solid turns into a sticky gum or oil. This "absorbed water" then acts as a solvent medium for the hydrolysis reaction described below.

B. Amide Hydrolysis (The Secondary Threat)

While amides are generally stable, the presence of the HCl counter-ion creates an acidic micro-environment within the crystal lattice if moisture is present.

  • Mechanism: Acid-catalyzed nucleophilic attack of water on the carbonyl carbon.

  • Products: 3-Aminopropanoic acid (Beta-alanine derivative) and Dipropylamine.

C. Oxidative Deamination

The primary amine (


) at the "tail" of the molecule is susceptible to oxidation by atmospheric oxygen, particularly if the sample is in solution or exposed to light.
Visualizing the Degradation Logic

The following diagram illustrates the causality between storage failure and chemical breakdown.

DegradationPathways Compound 3-Amino-N,N-dipropylpropanamide HCl Solvation Micro-Solvation (Acidic pH Environment) Compound->Solvation + Moisture Oxidation Oxidation Products: N-Oxides / Imines Compound->Oxidation + O2 (Slow) Moisture Moisture (Humidity) Moisture->Solvation Oxygen Oxygen (Air) Oxygen->Oxidation Hydrolysis Hydrolysis Products: 3-Aminopropanoic Acid + Dipropylamine Solvation->Hydrolysis Acid Catalysis

Figure 1: Mechanistic pathway of degradation. Moisture is the catalyst that activates the inherent acidity of the HCl salt, driving hydrolysis.

The "Gold Standard" Storage Protocol

This protocol is designed to arrest the kinetics of the degradation pathways described above.

Step 1: Environmental Control
  • Temperature: Store at -20°C (-4°F) for long-term storage (>1 month). For active use (daily/weekly), 2-8°C is acceptable.

    • Why? According to the Arrhenius equation, reaction rates roughly halve for every 10°C decrease. Freezing also thermodynamically inhibits the mobility of any absorbed water.

  • Atmosphere: Inert gas overlay (Argon or Nitrogen) is mandatory after every use.

    • Why? Displaces oxygen (preventing oxidation) and, more importantly, displaces humid air.

Step 2: Container Specifications
  • Primary Container: Amber borosilicate glass vial with a Teflon (PTFE) lined screw cap.

    • Note: Avoid standard polyethylene (PE) caps without liners, as they are permeable to oxygen over time.

  • Secondary Containment: Sealed desiccator or a secondary jar containing active desiccant (Silica Gel or

    
    ).
    
Step 3: Handling Workflow (The "Warm-Up" Rule)

The most common error occurs during the transition from cold storage to the bench.

  • Remove vial from freezer.

  • WAIT until the vial reaches room temperature (approx. 30 mins) before opening.

  • Reasoning: Opening a cold vial in warm air causes immediate condensation of atmospheric moisture onto the hygroscopic solid. This "flash solvation" initiates degradation.

Storage Workflow Diagram

StorageWorkflow Receipt Receipt of Compound QC Initial QC (NMR/LCMS) Receipt->QC Aliquot Aliquot under Inert Gas (Avoid Freeze-Thaw) QC->Aliquot Seal Seal: Parafilm + Desiccant Bag Aliquot->Seal Freeze Store at -20°C Seal->Freeze Use Usage Request Freeze->Use Warm Equilibrate to RT (30 min) DO NOT OPEN COLD Use->Warm Warm->Aliquot Return Unused

Figure 2: Lifecycle management of the compound. The equilibration step (Red) is the critical control point for moisture prevention.

Quality Control & Validation

How do you verify if your storage conditions have failed? Visual inspection is often insufficient until the compound has fully deliquesced.

Analytical Validation Methods
MethodMarker of DegradationAcceptance Criteria
1H-NMR (DMSO-d6) Appearance of new triplet signals (propionic acid backbone) or shift in the amide N-propyl signals.Integral of impurity peaks < 1.0% relative to main peak.
HPLC-UV / LC-MS Appearance of early-eluting polar peak (3-aminopropanoic acid) or late-eluting peak (dipropylamine).Purity > 98% (Area %).[1]
Visual Clumping, yellowing, or formation of liquid droplets.Free-flowing white powder.

Self-Validating Check: Dissolve a small amount (1 mg) in water and measure pH.

  • Expected: pH ~4-5 (Weakly acidic due to HCl salt).

  • Failure Mode: Significant pH shift or insolubility (if free base has precipitated due to disproportionation, though rare).

Safety & Handling (SDS Summary)

While specific SDS data for the dipropyl variant may be limited, data from the diethyl analog (CAS 34105-56-1) and general amino-amides applies:

  • Signal Word: WARNING or DANGER (depending on purity/concentration).

  • GHS Hazards:

    • H315/H319: Causes skin and serious eye irritation.[2]

    • H335: May cause respiratory irritation.[2]

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22364453, 3-amino-N,N-dimethylpropanamide hydrochloride. Retrieved from [Link]

  • ResearchGate. Chemical Stability and Characterization of Degradation Products of Amino-Propanol Derivatives. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

laboratory preparation of 3-Amino-N,N-dipropylpropanamide hydrochloride

Application Note: High-Purity Laboratory Preparation of 3-Amino-N,N-dipropylpropanamide Hydrochloride Abstract & Scope This application note details a robust, modular protocol for the synthesis of 3-Amino-N,N-dipropylpro...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Laboratory Preparation of 3-Amino-N,N-dipropylpropanamide Hydrochloride

Abstract & Scope

This application note details a robust, modular protocol for the synthesis of 3-Amino-N,N-dipropylpropanamide hydrochloride (CAS: 55010-67-2). This compound is a critical structural motif in medicinal chemistry, serving as a linker in drug conjugates and a precursor for local anesthetics and GPCR ligands.

Unlike industrial routes utilizing acrylamide intermediates—which suffer from polymerization risks and difficult purification—this guide prioritizes a Boc-protection strategy . This approach ensures high regioselectivity, minimizes side reactions, and delivers a high-purity crystalline salt suitable for biological screening.

Retrosynthetic Analysis

The synthesis is designed around the amide bond disconnection . To prevent self-condensation of the amino group during coupling, the nitrogen on the


-alanine core is protected with a tert-butyloxycarbonyl (Boc) group.

Strategic Logic:

  • Target: 3-Amino-N,N-dipropylpropanamide HCl.

  • Disconnection: Amide bond cleavage.

  • Precursors:

    
    -Boc-
    
    
    
    -alanine (commercially available or synthesized) and Dipropylamine.
  • Deprotection: Acidolytic cleavage of Boc to yield the hydrochloride salt directly.

Retrosynthesis Target Target: 3-Amino-N,N-dipropylpropanamide HCl Inter Intermediate: N-Boc-3-amino-N,N-dipropylpropanamide Target->Inter HCl Deprotection Start1 Starting Material A: N-Boc-beta-alanine Inter->Start1 Amide Coupling Start2 Starting Material B: Dipropylamine Inter->Start2 Amide Coupling

Figure 1: Retrosynthetic disconnection strategy prioritizing the Boc-protected pathway.

Materials & Safety

Critical Reagents:

  • N-Boc-

    
    -alanine (3-(tert-Butoxycarbonylamino)propanoic acid):  >98% purity.
    
  • Dipropylamine: Distill before use if yellowing is observed.

  • EDC·HCl: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (Coupling agent).

  • HOBt: Hydroxybenzotriazole (Racemization suppressant/Activator).

  • 4M HCl in Dioxane: Anhydrous deprotection source.

Safety Hazards:

  • Dipropylamine: Corrosive, flammable. Use in a fume hood.

  • DCM (Dichloromethane): Volatile, potential carcinogen.

  • EDC/HOBt: Potential sensitizers.

Detailed Protocol: The Boc-Coupling Route

Step 1: Amide Coupling

Objective: Synthesize tert-butyl (3-(dipropylamino)-3-oxopropyl)carbamate.

  • Activation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve N-Boc-

    
    -alanine  (1.89 g, 10.0 mmol) in anhydrous DCM  (50 mL).
    
  • Reagent Addition: Cool the solution to 0°C (ice bath). Add HOBt (1.53 g, 10.0 mmol) and EDC·HCl (2.11 g, 11.0 mmol). Stir for 15 minutes at 0°C to form the active ester.

  • Amine Addition: Add Dipropylamine (1.5 mL, 11.0 mmol) followed by DIPEA (Diisopropylethylamine, 2.0 mL) dropwise.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 12 hours.

    • Validation: Monitor by TLC (50% EtOAc/Hexane). The starting acid spot (Rf ~0.1) should disappear, and a new amide spot (Rf ~0.6) should appear. Stain with Ninhydrin (requires heating to visualize Boc-amines).

  • Workup:

    • Dilute with DCM (50 mL).

    • Wash sequentially with:

      • 10% Citric Acid (2 x 30 mL) – Removes unreacted amine/EDC.

      • Saturated NaHCO₃ (2 x 30 mL) – Removes unreacted acid/HOBt.

      • Brine (1 x 30 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]

    • Result: Colorless to pale yellow oil (Intermediate). Yield typically 85-95%.

Step 2: Deprotection & Salt Formation

Objective: Cleave the Boc group to generate the final HCl salt.

  • Dissolution: Dissolve the crude Boc-intermediate (approx. 2.5 g) in minimal anhydrous 1,4-Dioxane (5 mL) or Diethyl Ether (10 mL).

  • Acidolysis: Add 4M HCl in Dioxane (10 mL, excess) dropwise at 0°C.

  • Precipitation: Stir at room temperature for 2–4 hours. The solution will initially cloud, followed by the formation of a white precipitate.[1]

    • Note: If no precipitate forms, add anhydrous diethyl ether (50 mL) to force precipitation.

  • Isolation: Filter the solid under a nitrogen stream (hygroscopic). Wash the cake with cold diethyl ether (3 x 20 mL).

  • Drying: Dry in a vacuum desiccator over P₂O₅ for 12 hours.

Process Visualization: Workup Logic

The following flow diagram illustrates the critical purification logic to ensure pharmaceutical-grade purity without column chromatography.

Workup Reaction Reaction Mixture (DCM, Product, Byproducts) AcidWash Wash: 10% Citric Acid Reaction->AcidWash Removes Dipropylamine & EDC urea BaseWash Wash: Sat. NaHCO3 AcidWash->BaseWash Organic Layer Dry Dry (Na2SO4) & Evaporate BaseWash->Dry Organic Layer (Removes HOBt/Acid) Deprotect Add 4M HCl/Dioxane Dry->Deprotect Pure Intermediate Precip Precipitate with Ether Deprotect->Precip Cleavage complete Final Final Product (HCl Salt) Precip->Final Filtration

Figure 2: Purification workflow designed to remove coupling reagents via solubility differences.

Analytical Validation (QC)

ParameterSpecificationExpected Result
Appearance Visual InspectionWhite to off-white crystalline solid.
¹H NMR (DMSO-d₆) Structural ID

8.1 (br s, 3H, NH₃⁺), 3.2-3.1 (m, 4H, N-CH₂-Pr), 2.9 (t, 2H,

-CH₂), 2.6 (t, 2H,

-CH₂), 1.5 (m, 4H), 0.85 (t, 6H).
Mass Spectrometry ESI-MS (Positive)[M+H]⁺ = 187.18 m/z (Free base mass).
Solubility Physical PropertySoluble in Water, Methanol, DMSO. Insoluble in Ether, Hexane.

Troubleshooting Guide:

  • Oiling out during deprotection: If the product forms a gum instead of a solid, decant the supernatant, dissolve the gum in minimal MeOH, and re-precipitate slowly with Et₂O.

  • Low Yield: Ensure the intermediate is completely dry before adding HCl; water interferes with the precipitation of the salt.

References

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. Link

  • Lundt, B. F., et al. (1978). Removal of acid-labile amino-protecting groups with hydrogen chloride in dioxane. International Journal of Peptide and Protein Research, 12(5), 258-268. Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 14889074, 3-Amino-N,N-dipropylpropanamide. Link

  • Organic Syntheses. (2023). General Procedures for Amide Bond Formation. Organic Syntheses Board of Editors. Link

Sources

Application

Mastering the Purification of 3-Amino-N,N-dipropylpropanamide Hydrochloride: A Guide for Drug Development Professionals

Introduction: The Critical Role of Purity in Amine Hydrochloride APIs 3-Amino-N,N-dipropylpropanamide hydrochloride is a key building block in the synthesis of various pharmaceutical compounds. As with any active pharmac...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Amine Hydrochloride APIs

3-Amino-N,N-dipropylpropanamide hydrochloride is a key building block in the synthesis of various pharmaceutical compounds. As with any active pharmaceutical ingredient (API) intermediate, its purity is paramount to ensure the safety, efficacy, and stability of the final drug product. Even trace impurities can lead to unwanted side reactions, decreased yields, and potential toxicological concerns. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective purification of 3-Amino-N,N-dipropylpropanamide hydrochloride, ensuring it meets the stringent requirements of the pharmaceutical industry.

While specific physicochemical data for 3-Amino-N,N-dipropylpropanamide hydrochloride is not extensively documented in publicly available literature, we can infer its properties based on structurally similar compounds such as 3-Amino-N,N-diethylpropanamide hydrochloride and 3-amino-N,N-dimethylpropanamide hydrochloride.[1][2][3] These analogues are typically solids at room temperature and exhibit solubility in water and polar organic solvents. This guide will leverage these inferred properties to present robust purification strategies.

Understanding Potential Impurities

The nature and quantity of impurities in a sample of 3-Amino-N,N-dipropylpropanamide hydrochloride will largely depend on its synthetic route. Common impurities may include:

  • Unreacted starting materials: Such as 3-chloropropionyl chloride or dipropylamine.

  • By-products of the amidation reaction: Including over-alkylated or side-chain modified products.

  • Residual solvents: From the reaction and initial work-up steps.

  • Inorganic salts: Generated during the synthesis or hydrochloride salt formation.

  • Degradation products: Resulting from prolonged storage or exposure to harsh conditions.

A thorough understanding of the synthetic pathway is crucial for identifying and targeting the removal of these specific impurities.

Strategic Approaches to Purification

This section details three primary techniques for the purification of 3-Amino-N,N-dipropylpropanamide hydrochloride: Recrystallization, Acid-Base Extraction, and Column Chromatography. The choice of method will depend on the nature and quantity of the impurities, as well as the desired scale of purification.

Recrystallization: The Workhorse of Solid Purification

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility between the desired compound and its impurities in a given solvent or solvent system.[4] The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures, while impurities should either be insoluble at high temperatures or remain soluble at low temperatures.[4]

Protocol for Recrystallization:

1.1. Solvent Screening:

  • Begin by testing the solubility of a small amount of the crude 3-Amino-N,N-dipropylpropanamide hydrochloride in a range of solvents at both room temperature and near their boiling points.
  • Based on the properties of similar amine hydrochlorides, promising solvents and solvent systems to investigate include:
  • Single Solvents: Isopropanol, ethanol, methanol, acetonitrile.
  • Mixed Solvents: Isopropanol/diethyl ether, ethanol/ethyl acetate, methanol/dichloromethane. For mixed solvent systems, dissolve the compound in the "good" solvent at an elevated temperature and then add the "poor" solvent (anti-solvent) dropwise until turbidity is observed.[5]

1.2. Recrystallization Procedure:

  • Dissolve the crude 3-Amino-N,N-dipropylpropanamide hydrochloride in the minimum amount of the chosen hot solvent or solvent system in an Erlenmeyer flask.
  • If insoluble impurities are present, perform a hot filtration to remove them.
  • Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of pure, well-defined crystals.
  • Once the solution has reached room temperature, further cool it in an ice bath to maximize crystal yield.
  • Collect the purified crystals by vacuum filtration using a Büchner funnel.
  • Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing dissolved impurities.
  • Dry the crystals under vacuum to remove residual solvent.

Table 1: Suggested Solvents for Recrystallization Screening

Solvent/SystemRationaleBoiling Point (°C)
Isopropanol (IPA)Good balance of polarity, often effective for amine salts.[6]82.6
Ethanol/Diethyl EtherA common mixed-solvent system for inducing crystallization of polar compounds.34.6 (Ether)
AcetonitrileA polar aprotic solvent that can be effective for recrystallizing salts.82
Methanol/DichloromethaneAnother mixed-solvent option with differing polarities.39.6 (DCM)

Diagram 1: Recrystallization Workflow

G cluster_0 Recrystallization Process A Dissolve Crude Product in Hot Solvent B Hot Filtration (if necessary) A->B Remove insoluble impurities C Slow Cooling to Room Temperature A->C No insoluble impurities B->C D Ice Bath Cooling C->D Maximize yield E Vacuum Filtration D->E Collect crystals F Wash with Cold Solvent E->F Remove mother liquor G Dry Crystals F->G Remove residual solvent H Pure Product G->H

Caption: Workflow for the purification of 3-Amino-N,N-dipropylpropanamide hydrochloride by recrystallization.

Acid-Base Extraction: Exploiting Chemical Reactivity

Acid-base extraction is a liquid-liquid extraction technique that separates compounds based on their acidic or basic properties. This method is particularly useful for removing non-basic organic impurities from an amine hydrochloride salt. The hydrochloride salt can be converted to its free amine form, which is soluble in organic solvents, allowing acidic and neutral impurities to be washed away. The free amine is then converted back to the hydrochloride salt.

Protocol for Acid-Base Extraction:

  • Dissolve the crude 3-Amino-N,N-dipropylpropanamide hydrochloride in water.

  • Transfer the aqueous solution to a separatory funnel.

  • Add a suitable organic solvent that is immiscible with water, such as dichloromethane or ethyl acetate.

  • Slowly add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃), to the separatory funnel until the aqueous layer is basic (test with pH paper). This will convert the amine hydrochloride to the free amine.

  • Shake the separatory funnel vigorously, venting frequently to release any pressure buildup.

  • Allow the layers to separate. The free amine will be in the organic layer, while inorganic salts and any highly polar impurities will remain in the aqueous layer.

  • Drain the organic layer and wash it with brine (saturated NaCl solution) to remove residual water.

  • Dry the organic layer over an anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter to remove the drying agent.

  • To recover the hydrochloride salt, bubble dry hydrogen chloride (HCl) gas through the organic solution, or add a solution of HCl in a suitable organic solvent (e.g., diethyl ether or dioxane). The purified 3-Amino-N,N-dipropylpropanamide hydrochloride will precipitate out of the solution.

  • Collect the precipitate by vacuum filtration, wash with a small amount of the organic solvent, and dry under vacuum.

Diagram 2: Acid-Base Extraction Workflow

G cluster_0 Acid-Base Extraction A Dissolve Crude Salt in Water B Add Organic Solvent & Weak Base (e.g., NaHCO3) A->B C Separate Layers B->C D Aqueous Layer (Impurities) C->D E Organic Layer (Free Amine) C->E F Dry Organic Layer E->F G Precipitate with HCl F->G H Filter and Dry G->H I Pure Hydrochloride Salt H->I

Caption: Workflow for the purification of 3-Amino-N,N-dipropylpropanamide hydrochloride via acid-base extraction.

Column Chromatography: For High-Purity Separations

Column chromatography is a versatile technique that separates compounds based on their differential adsorption to a stationary phase as a mobile phase is passed through it. For a polar compound like an amine hydrochloride, several chromatographic strategies can be employed.

3.1. Normal-Phase Chromatography on Alumina:

  • Stationary Phase: Basic or neutral alumina is often preferred over silica gel for amines to prevent strong adsorption and peak tailing.
  • Mobile Phase: A non-polar solvent system with a polar modifier, such as dichloromethane/methanol or ethyl acetate/triethylamine. The triethylamine is added to the mobile phase to compete with the amine product for active sites on the stationary phase, improving elution and peak shape.

3.2. Ion-Exchange Chromatography:

  • This technique separates molecules based on their net charge.
  • Stationary Phase: A cation-exchange resin can be used to bind the positively charged amine hydrochloride.
  • Elution: The compound is eluted by increasing the ionic strength or changing the pH of the mobile phase.

Protocol for Column Chromatography (General):

  • Select the appropriate stationary and mobile phases based on preliminary thin-layer chromatography (TLC) analysis.

  • Pack the chromatography column with the chosen stationary phase.

  • Dissolve the crude 3-Amino-N,N-dipropylpropanamide hydrochloride in a minimum amount of the mobile phase or a suitable solvent.

  • Load the sample onto the top of the column.

  • Elute the column with the mobile phase, collecting fractions.

  • Monitor the fractions by TLC or another analytical technique to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.

Purity Assessment: Ensuring Quality and Consistency

After purification, it is essential to assess the purity of the 3-Amino-N,N-dipropylpropanamide hydrochloride. A combination of analytical techniques should be employed to provide a comprehensive purity profile.

Table 2: Analytical Techniques for Purity Assessment

TechniquePurposeKey Parameters to Evaluate
High-Performance Liquid Chromatography (HPLC) Quantify purity and detect impurities.Peak area percentage of the main component, presence of impurity peaks. A C18 column with a mobile phase of buffered acetonitrile/water is a common starting point.
Quantitative Nuclear Magnetic Resonance (qNMR) Determine absolute purity against a certified reference standard.Integration of characteristic peaks of the analyte versus a known standard.
¹H and ¹³C NMR Spectroscopy Confirm the chemical structure and identify impurities.Absence of signals corresponding to starting materials or by-products. The presence of the ammonium proton signal can confirm the salt form.
Melting Point Assess purity; a sharp melting point range is indicative of high purity.Comparison to a reference standard, if available. A broad melting range suggests the presence of impurities.
Loss on Drying (LOD) Determine the amount of residual solvent.Weight loss after drying under specified conditions.

Conclusion: A Multi-faceted Approach to Purification

The successful purification of 3-Amino-N,N-dipropylpropanamide hydrochloride is a critical step in the drug development process. A combination of recrystallization, acid-base extraction, and, if necessary, column chromatography provides a robust toolkit for achieving high levels of purity. The choice of method should be guided by the specific impurity profile of the crude material and the desired scale of operation. Rigorous analytical testing is paramount to confirm the purity and ensure the quality of the final product. By following the protocols and principles outlined in this guide, researchers and scientists can confidently produce high-purity 3-Amino-N,N-dipropylpropanamide hydrochloride suitable for pharmaceutical applications.

References

  • PubChem. (n.d.). 3-amino-N,N-dimethylpropanamide hydrochloride. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • European Patent Office. (2007, June 25). Crystallization of hydrohalides of pharmaceutical compounds (EP 2436381 A1).
  • Reddit. (2019, December 18). Recrystallization with two solvents. Retrieved from [Link]

  • PubChem. (n.d.). 3-amino-N,N-diethylpropanamide. Retrieved from [Link]

  • PubChem. (n.d.). 3-amino-N-methylpropanamide hydrochloride. Retrieved from [Link]

  • Reddit. (2019, December 18). Recrystallization with two solvents. Retrieved from [Link]

  • Google Patents. (n.d.). Synthetic method of N-(3-amino propyl)methacrylamide hydrochloride.
  • Moravek. (2023, July 27). Why Is HPLC Ideal for Chemical Purity Testing? Retrieved from [Link]

  • Dahal, R., et al. (2019). Chromatographic Determination of Aminoacridine Hydrochloride, Lidocaine Hydrochloride and Lidocaine Toxic Impurity in Oral Gel. Scientia Pharmaceutica, 87(4), 31.
  • National Center for Biotechnology Information. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(22), 9220–9221.
  • ResearchGate. (2018, April 11). Can the salt form of my organic compound be determined using NMR? Retrieved from [Link]

Sources

Method

experimental design for studies involving amino propanamides

Introduction Amino propanamides—specifically derivatives of 2-amino-N-propanamide (alaninamide)—represent a critical structural motif in medicinal chemistry. They are frequently utilized as peptidomimetic prodrugs to enh...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Amino propanamides—specifically derivatives of 2-amino-N-propanamide (alaninamide)—represent a critical structural motif in medicinal chemistry. They are frequently utilized as peptidomimetic prodrugs to enhance the aqueous solubility and membrane permeability of poorly soluble carboxylic acid drugs (e.g., antiviral agents, NSAIDs). By masking a polar carboxylate with an amino acid amide, researchers can target specific transporters (such as PEPT1) for improved oral absorption, after which the promoiety is cleaved by intracellular hydrolases to release the active parent drug.

However, the development of these scaffolds presents unique challenges:

  • Chemical Instability: The free

    
    -amine can act as an intramolecular nucleophile, leading to premature cyclization or hydrolysis (diketopiperazine formation) before reaching the target site.
    
  • Stereochemical Integrity: The biological activity and toxicity profiles often differ drastically between

    
    -L-alaninamide and 
    
    
    
    -D-alaninamide derivatives.
  • Bioactivation Kinetics: The rate of enzymatic cleavage must be tuned; too fast, and the prodrug degrades in the intestine; too slow, and the active drug is never released.

This guide outlines a rigorous experimental framework for characterizing amino propanamide derivatives, focusing on stability profiling, chiral resolution, and enzymatic bioactivation.

Experimental Workflow Overview

The following flowchart illustrates the critical path for validating amino propanamide candidates.

Workflow Design Scaffold Design (Alaninamide Conjugation) Synth Enantioselective Synthesis Design->Synth QC Chiral Purity (HPLC/Crown Ether) Synth->QC QC->Synth <98% ee (Recycle) Stab Chemical Stability (pH-Rate Profiling) QC->Stab >98% ee Stab->Design Unstable Bio Bioactivation (S9/Aminopeptidase) Stab->Bio t1/2 > 2h (pH 7.4) Lead Lead Candidate Bio->Lead Rapid Conversion

Figure 1: Critical path workflow for amino propanamide characterization, prioritizing chiral purity before stability testing.

Protocol A: Chemical Stability & pH-Rate Profiling

Objective: To determine the susceptibility of the amide bond to spontaneous hydrolysis and intramolecular cyclization across the gastrointestinal pH range.

Context: Amino propanamides are prone to specific base-catalyzed hydrolysis where the unprotonated N-terminal amine attacks the amide carbonyl. This reaction is pH-dependent and dictates the shelf-life and oral bioavailability of the compound.

Materials:

  • Buffer Systems:

    • pH 1.2 (0.1 N HCl) - Simulated Gastric Fluid (SGF) without enzymes.

    • pH 4.0 (Acetate buffer, 50 mM).

    • pH 7.4 (Phosphate-buffered saline, PBS, 50 mM) - Simulated physiological pH.

  • Internal Standard: Labetalol or Verapamil (structurally distinct, stable).

  • Instrumentation: HPLC-UV/Vis or LC-MS/MS.

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 10 mM stock solution of the amino propanamide in DMSO.

  • Initiation: Spike the stock solution into pre-warmed (37°C) buffer vials to a final concentration of 50 µM. (Final DMSO content < 1%).

  • Sampling: At defined time points (

    
     min, and 24 h), remove 100 µL aliquots.
    
  • Quenching: Immediately quench the reaction.

    • For Acidic/Neutral samples: Add 100 µL of ice-cold Acetonitrile (ACN) containing the Internal Standard.

    • For Basic samples: Neutralize with dilute formic acid before adding ACN to prevent post-sampling hydrolysis.

  • Analysis: Centrifuge samples (10,000 x g, 5 min) and inject the supernatant into the HPLC.

  • Data Processing: Plot

    
     vs. time. The slope represents the observed rate constant (
    
    
    
    ).

Data Interpretation:

pH Condition Observed Behavior Mechanistic Insight

| pH 1.2 | High Stability | Amine is protonated (


), preventing nucleophilic attack. |
| pH 4.0  | Moderate Stability | Transition zone; useful for determining shelf-life specs. |
| pH 7.4  | Variable Stability | Unprotonated amine (

) may attack the carbonyl. Fast degradation here suggests the need for steric bulk (e.g., using Valine instead of Alanine). |

Protocol B: Chiral Resolution via Crown Ether HPLC

Objective: To quantify the enantiomeric excess (% ee) of L-amino propanamide derivatives vs. D-isomers.

Context: Standard C18 columns cannot separate enantiomers. For primary amines like amino propanamides, Crown Ether stationary phases are superior to polysaccharide columns because they form a host-guest complex with the protonated ammonium group (


).

Instrumentation:

  • Column: Crownpak CR-I(+) or CHIROBIOTIC T (Teicoplanin).

  • Detector: UV at 210 nm (amide bond) or 254 nm (if aromatic payload exists).

Protocol:

  • Mobile Phase Preparation:

    • Standard: Perchloric acid (pH 1.5 to 2.0).

    • Why Acidic? The amine must be protonated to bind to the crown ether ring.

    • Composition: 100% Water (pH 1.5 with

      
      ) or 90:10 Water:Methanol for hydrophobic payloads.
      
  • Column Equilibration: Flow at 0.5 mL/min at 25°C for 30 mins. Note: Crown ether columns are sensitive to high temperatures; do not exceed 30°C.

  • Sample Injection: Inject 5–10 µL of 1 mg/mL sample dissolved in mobile phase.

  • Elution Order: typically, the D-isomer elutes first on CR-I(+) columns, followed by the L-isomer, due to tighter binding of the L-form in the chiral pocket.

Troubleshooting Table:

Issue Probable Cause Corrective Action
No Retention pH too high Lower pH to < 2.0 to ensure full protonation of the amine.
Broad Peaks Column overload Dilute sample; amino propanamides can saturate chiral sites easily.

| Peak Tailing | Secondary interactions | Add 1-5% Methanol to the mobile phase. |

Protocol C: Enzymatic Bioactivation (Microsomal Stability)

Objective: To verify that the prodrug releases the parent drug in the presence of biological enzymes (esterases/amidases).[1]

Context: Chemical stability (Protocol A) ensures the drug survives the bottle; Enzymatic stability ensures it works in the body. Amino propanamides are typically cleaved by Valacyclovirase (VACVase) or general aminopeptidases.

Materials:

  • Biological Matrix: Human Liver Microsomes (HLM) or Caco-2 cell homogenates (rich in aminopeptidases).

  • Cofactors: NADPH (if checking for oxidative metabolism, though hydrolysis is cofactor-independent).

Protocol:

  • Preparation: Dilute liver microsomes to 0.5 mg protein/mL in PBS (pH 7.4).

  • Pre-incubation: Incubate microsomes at 37°C for 5 min.

  • Reaction: Add amino propanamide (1 µM final conc).

  • Monitoring: At 0, 5, 15, 30, and 60 min, remove aliquots.

  • Analysis: Monitor two species by LC-MS:

    • Depletion of Prodrug (Amino Propanamide).

    • Appearance of Parent Drug (Carboxylic Acid payload).

  • Calculation:

    
    
    

Mechanistic Visualization: Hydrolysis Pathways

The following diagram details the competing pathways the researcher must balance: Bioactivation (Desired) vs. Cyclization (Undesired).

Hydrolysis cluster_0 Physiological pH (7.4) - Chemical Instability cluster_1 Enzymatic Pathway (Intracellular) Prodrug Amino Propanamide (Prodrug) Cyclic Diketopiperazine (Inactive/Toxic) Prodrug->Cyclic Intramolecular Attack (Slow, k1) Parent Active Parent Drug (Carboxylic Acid) Prodrug->Parent Aminopeptidase (Fast, k2) AA Amino Acid (Byproduct) Parent->AA +

Figure 2: Competing pathways. Successful design requires k2 (enzymatic cleavage) >> k1 (chemical cyclization).

References

  • Vig, B. S., et al. (2009). "Chemical and Enzymatic Stability of Amino Acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers." Molecular Pharmaceutics. Available at: [Link]

  • Shinbo, T., et al. (2010). "Separation of chiral primary amino compounds by forming a sandwiched complex in reversed-phase high performance liquid chromatography." Journal of Chromatography A. Available at: [Link]

  • Gogoi, P., et al. (2023). "A Sustainable Green Enzymatic Method for Amide Bond Formation."[2] Molecules. Available at: [Link]

  • Phenomenex Application Guide. "Chiral HPLC Separations: Method Development for Amino Acids." Available at: [Link] (General landing page for verified method guides).

  • Majumdar, S., et al. (2012). "Solubility and solution stability studies of different amino acid prodrugs of bromhexine." Journal of Drug Targeting. Available at: [Link]

Sources

Application

UHPLC-MS for rapid analysis of amino compounds

Application Note: High-Throughput Quantitation of Underivatized Amino Acids via HILIC-UHPLC-MS/MS Abstract This application note details a robust, rapid protocol for the analysis of 20+ physiological amino acids (AAs) wi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Quantitation of Underivatized Amino Acids via HILIC-UHPLC-MS/MS

Abstract

This application note details a robust, rapid protocol for the analysis of 20+ physiological amino acids (AAs) without the need for time-consuming derivatization. By leveraging Hydrophilic Interaction Liquid Chromatography (HILIC) on a UHPLC platform, this method overcomes the retention limitations of Reversed-Phase Liquid Chromatography (RPLC) for polar compounds. The protocol achieves baseline separation of critical isobaric pairs (Leucine/Isoleucine) in under 8 minutes, meeting the rigorous demands of high-throughput drug discovery and clinical research.

Introduction: The Polarity Challenge

Amino acids are zwitterionic, highly polar molecules. Traditional RPLC methods fail to retain them without ion-pairing reagents (which contaminate MS sources) or pre-column derivatization (e.g., OPA/FMOC), which introduces variability and increases preparation time.

Why HILIC? HILIC functions as "reversed reversed-phase."[1] It utilizes a polar stationary phase (e.g., Amide, Silica) and a high-organic mobile phase. The retention mechanism involves the partitioning of analytes into a water-enriched layer adsorbed onto the stationary phase surface.[1][2][3]

Mechanism of Action
  • Stationary Phase: Polar (Amide-bonded silica).

  • Mobile Phase: High Acetonitrile (ACN) content (>80%).

  • Retention: Driven by hydrophilic partitioning and electrostatic interactions.[2][3]

HILIC_Mechanism cluster_0 HILIC Retention Mechanism Silica Polar Stationary Phase (Amide/Silica) WaterLayer Stagnant Water-Enriched Layer (Adsorbed on Surface) Silica->WaterLayer Hydration MobilePhase Bulk Mobile Phase (High Organic/ACN) Analyte Amino Acid (Polar/Zwitterionic) Analyte->WaterLayer Partitioning (Retention) Analyte->MobilePhase Elution

Figure 1: Schematic of the HILIC retention mechanism showing the partitioning of polar analytes between the bulk organic phase and the surface water layer.

Experimental Protocol

Reagents & Materials
  • LC-MS Grade Acetonitrile (ACN) and Water .

  • Ammonium Formate (Buffer salt).[4]

  • Formic Acid (pH modifier).[4]

  • Internal Standards (IS): Stable isotope-labeled AAs (e.g.,

    
    -Leucine, 
    
    
    
    -Glutamate) are mandatory for compensating matrix effects.
Sample Preparation (Protein Precipitation)

Direct injection of biological fluids (plasma/serum) requires protein removal to prevent column fouling.

  • Aliquot: Transfer 50 µL of sample (Plasma/Serum/Cell Media) to a 1.5 mL tube.

  • Spike IS: Add 10 µL of Internal Standard Mix.

  • Precipitate: Add 150 µL of cold Acetonitrile (containing 0.1% Formic Acid) . Ratio 3:1 (Organic:Aqueous).

  • Vortex: Mix vigorously for 30 seconds.

  • Centrifuge: 10,000 x g for 10 minutes at 4°C.

  • Transfer: Move supernatant to a total recovery vial. Do not dry down. (Drying removes the organic necessary for HILIC injection solvent matching).

UHPLC Conditions
  • System: UHPLC (e.g., Waters ACQUITY, Agilent 1290, Thermo Vanquish).

  • Column: Waters XBridge Premier BEH Amide (2.1 x 100 mm, 2.5 µm) or Agilent Poroshell 120 HILIC-Z (2.1 x 100 mm, 2.7 µm).

    • Note: Amide columns provide superior stability and peak shape for zwitterions compared to bare silica.

  • Column Temp: 35°C.

  • Flow Rate: 0.4 - 0.6 mL/min.

Mobile Phase Composition:

  • MP A: 20 mM Ammonium Formate in Water, pH 3.0 (Adjusted with Formic Acid).

    • Why pH 3.0? Acidic pH ensures amino acids are protonated (

      
      ), improving ESI+ sensitivity and standardizing charge state.
      
  • MP B: Acetonitrile : MP A (90:10).[4]

Gradient Table:

Time (min) % Mobile Phase A % Mobile Phase B Curve Note
0.00 10 90 Initial High organic loading
1.00 10 90 6 Isocratic hold
6.00 50 50 6 Elution gradient
6.50 50 50 6 Wash
6.60 10 90 1 Return to initial

| 9.00 | 10 | 90 | 1 | Re-equilibration (Critical in HILIC) |

MS/MS Detection Parameters
  • Source: Electrospray Ionization (ESI) – Positive Mode.

  • Capillary Voltage: 1.5 - 3.0 kV.

  • Desolvation Temp: 500°C (High temp required for aqueous elution).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

Key MRM Transitions (Representative): Note: Collision Energy (CE) varies by instrument vendor.

CompoundPrecursor (

)
Product (

)
Retention Time (min)Critical Pair
Leucine 132.186.14.2Yes (Isobaric)
Isoleucine 132.169.14.5Yes (Isobaric)
Valine118.172.15.1No
Phenylalanine166.1120.13.8No
Glutamic Acid148.184.16.2No
Arginine175.170.17.5No

Critical Success Factor: Isobaric Separation

The separation of Leucine (Leu) and Isoleucine (Ile) is the benchmark for method validity. Both share the precursor mass (


) and often fragment similarly.
  • Chromatographic Resolution: Using the BEH Amide column with the gradient above, Leu elutes before Ile.

  • Validation: Ensure a resolution (

    
    ) > 1.5 between these peaks during system suitability testing (SST).
    

Workflow Sample Biological Sample (Plasma/Serum) Prep Protein Precipitation (ACN 3:1 v/v) Sample->Prep Centrifuge Centrifugation (10,000g, 10 min) Prep->Centrifuge Supernatant Supernatant Collection (Do NOT Dry Down) Centrifuge->Supernatant UHPLC HILIC UHPLC (BEH Amide Column) Supernatant->UHPLC Direct Injection MS MS/MS Detection (MRM Mode) UHPLC->MS Data Quantitation (Leu/Ile Separation) MS->Data

Figure 2: End-to-end workflow for rapid amino acid analysis. Note the omission of the "Dry Down" step to maintain HILIC solvent compatibility.

Validation & QA/QC (E-E-A-T)

To ensure scientific integrity, the method must be validated according to FDA Bioanalytical Method Validation Guidelines (M10).

Matrix Effects (ME)

HILIC is susceptible to ion suppression from salts eluting early or late.

  • Assessment: Calculate the IS-Normalized Matrix Factor .

    
    
    
  • Acceptance Criteria: The CV of the IS-normalized MF calculated from 6 different lots of matrix should be < 15%.

Linearity & Sensitivity
  • Range: Typically 1 µM to 500 µM.

  • Weighting:

    
     linear regression is recommended due to the wide dynamic range.
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Broad/Tailing Peaks Mismatch between sample solvent and mobile phase.Ensure sample diluent is at least 75% ACN. Never inject 100% aqueous samples in HILIC.
Retention Time Shift Incomplete column equilibration.HILIC requires longer equilibration than RPLC. Ensure at least 10-15 column volumes of initial conditions between runs.
Loss of Sensitivity Source contamination.Amino acids are ubiquitous. Wear gloves, use clean glassware, and clean the MS source cone regularly.
Co-elution of Leu/Ile Gradient too steep.Flatten the gradient slope between minutes 3 and 5 to increase resolution.

References

  • Waters Corporation. Development and Optimization of a HILIC-MS Separation of 17 Free Amino Acids using an XBridge Premier BEH Amide Column. Available at: [Link][3][4][5][6][7][8][9][10][11][12]

  • Agilent Technologies. Methods for the Analysis of Underivatized Amino Acids by LC/MS. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry (M10).[13] (2022). Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield for 3-Amino-N,N-dipropylpropanamide Hydrochloride

Target Molecule: 3-Amino-N,N-dipropylpropanamide hydrochloride Chemical Structure: HCl[1][2] • H₂N-(CH₂)₂-C(O)-N(CH₂CH₂CH₃)₂ Primary Application: Pharmaceutical Intermediate / Ligand Synthesis[1][2] Part 1: Core Directiv...

Author: BenchChem Technical Support Team. Date: February 2026

Target Molecule: 3-Amino-N,N-dipropylpropanamide hydrochloride Chemical Structure: HCl[1][2] • H₂N-(CH₂)₂-C(O)-N(CH₂CH₂CH₃)₂ Primary Application: Pharmaceutical Intermediate / Ligand Synthesis[1][2]

Part 1: Core Directive & Executive Summary

As a Senior Application Scientist, I have analyzed the synthesis of 3-Amino-N,N-dipropylpropanamide hydrochloride . While simple in connectivity, this molecule presents a classic "yield trap" in the Michael addition step. The reaction of ammonia with N,N-dipropylacrylamide is chemically efficient but kinetically sensitive to bis-alkylation (dimer formation) and polymerization .[1]

This guide bypasses generic advice to focus on the Michael Addition Route (the industry "Gold Standard" for atom economy) and the critical Salt Formation step, where 30-40% of yield is often lost to "oiling out" or hygroscopic degradation.

Part 2: The Synthesis Workflow & Critical Control Points

The "Gold Standard" Pathway

The most efficient route is the direct Michael addition of ammonia to N,N-dipropylacrylamide, followed by anhydrous salt formation.

Reaction Scheme:

  • Precursor: N,N-dipropylacrylamide[1]

  • Reagent: Ammonia (Aqueous or Methanolic)[1][2]

  • Product: 3-Amino-N,N-dipropylpropanamide (Free Base)

    
     HCl Salt[1][2]
    
Visualizing the Yield Killers

The following diagram maps the reaction logic and where yield is lost.

ReactionPath Start N,N-Dipropylacrylamide ProductBase Product (Free Base) (Primary Amine) Start->ProductBase k1 (Fast) + NH3 Polymer Polymerized Acrylamide (Gummy Solid) Start->Polymer Radical Initiator (Heat/Light) NH3 Ammonia (Excess) NH3->ProductBase Dimer Bis-Impurity (Dimer) (Secondary Amine) ProductBase->Dimer k2 (Slow) + Start Salt Final Product (HCl Salt) ProductBase->Salt HCl (gas)/IPA Anhydrous Oil Oiled-Out Salt (Hygroscopic Mess) ProductBase->Oil Wet HCl or Fast Addition

Figure 1: Reaction pathway analysis.[1][2] Green paths indicate the desired workflow; red dashed paths indicate yield-loss mechanisms.[1]

Part 3: Troubleshooting Modules

Module 1: The Michael Addition (Reaction Step)

The Problem: The primary amine product (


) is more nucleophilic than ammonia (

).[2] As soon as the product forms, it competes for the remaining acrylamide, forming the Bis-impurity (Dimer).[2]

Protocol Optimization:

ParameterRecommendationScientific Rationale
Stoichiometry NH₃ : Acrylamide = 20:1 to 50:1 High dilution of the acrylamide in ammonia is statistically required to favor the primary amine over the secondary amine (dimer).[1]
Solvent System Methanol or Isopropanol Alcohols stabilize the transition state via hydrogen bonding.[1] Avoid aprotic solvents (THF) as they slow the proton transfer step.[2]
Temperature 25°C - 40°C Higher temperatures favor polymerization.[1] Keep it mild.[1] If reaction is too slow, increase NH₃ concentration, not heat.[2]
Inhibitor MEHQ (50-100 ppm) Acrylamides self-polymerize.[1] Ensure 4-methoxyphenol (MEHQ) is present to scavenge free radicals.[1][2]

Step-by-Step Correction:

  • Dissolve N,N-dipropylacrylamide in 5 volumes of Methanol.

  • Add this solution dropwise into a stirred solution of 20 equivalents of Ammonia (e.g., 7N NH₃ in MeOH) at 0°C. Note: Reverse addition (Ammonia into Acrylamide) guarantees dimer formation and must be avoided.

  • Seal the vessel (pressure tube recommended) and stir at RT for 24 hours.

  • Monitor: Check TLC/LCMS. If Dimer > 5%, increase ammonia ratio in future runs.

Module 2: Work-up & Isolation (The Free Base)

The Problem: The free base is a polar oil with high boiling point. Distillation often leads to degradation (retro-Michael reaction).[1][2]

Troubleshooting Guide:

  • Issue: "I can't remove the excess ammonia."

    • Solution: Use a rotary evaporator with a secondary trap.[1] Co-evaporate with Ethanol (2x) to strip residual ammonia.[1][2] Do not use high heat (>50°C).[1][2]

  • Issue: "My product is water-soluble and I can't extract it."

    • Solution: The free base is an amine.[1] If you used aqueous ammonia, saturate the aqueous phase with NaCl (Salting out) and extract with Dichloromethane (DCM) or Chloroform .[2] Avoid Ethyl Acetate (amines can attack the ester bond over time).[2]

Module 3: Hydrochloride Salt Formation (The Critical Yield Step)

The Problem: 3-Amino-N,N-dipropylpropanamide HCl is extremely hygroscopic.[1] Using aqueous HCl yields a syrup that refuses to crystallize.[1]

Correct Protocol for Crystallization:

  • Dissolve: Take the crude free base oil and dissolve in anhydrous Diethyl Ether or MTBE (10 volumes). If insoluble, use a minimal amount of dry Isopropanol (IPA).[2]

  • Acidify: Cool to 0°C. Add 2M HCl in Diethyl Ether or 4M HCl in Dioxane dropwise under Nitrogen.

    • Crucial: Add acid until pH is neutral (pH 6-7).[1][2] Adding excess HCl often solubilizes the salt or creates a "gummy" precipitate.[1]

  • Crystallize: The salt should precipitate as a white solid.[1]

    • Troubleshooting: If it oils out, decant the solvent, add fresh dry ether, and scratch the flask walls with a glass rod (nucleation).[2] Sonication can also induce crystallization.[1]

  • Dry: Filter rapidly under Nitrogen (hygroscopic!) and dry in a vacuum desiccator over

    
    .
    

Part 4: FAQ - Technical Support

Q1: My NMR shows a small triplet at ~2.8 ppm and the integration is off. What is it? A: This is likely the Bis-impurity (Dimer) .[1] The protons adjacent to the central secondary amine shift slightly upfield compared to the primary amine.

  • Fix: You cannot easily separate the dimer from the product by crystallization. You must restart the reaction with higher Ammonia equivalents (30-50 eq) to prevent it from forming.[1]

Q2: Can I use aqueous ammonia (28%) instead of methanolic ammonia? A: Yes, but yield drops during extraction.[2] The product is highly water-soluble.[1][3][4] If you use aqueous


, you must perform continuous extraction with DCM or exhaustive salting-out extraction.[1] Methanolic ammonia simplifies workup to just evaporation.[1]

Q3: The product turned into a brown gum during drying. A: This indicates oxidation or polymerization .[1]

  • Did you remove the MEHQ inhibitor? (Usually removed during workup, but traces are fine).

  • Did you heat it? Acrylamide derivatives are heat-sensitive.[1] Always dry under high vacuum at ambient temperature, never in an oven.[2]

Q4: Why dipropyl? Can I use this guide for diethyl or dimethyl? A: Yes. The chemistry is identical.[1] However, the solubility changes. Dimethyl derivatives are more water-soluble (harder to extract).[1][2] Dipropyl is more lipophilic, making the extraction easier and the salt less hygroscopic than the dimethyl analog.

References

  • General Michael Addition Mechanism

    • Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed.[2] Wiley.[1] (Explains the kinetics of amine additions to Michael acceptors).

  • Synthesis of Dialkylamino-propionamides (Analogous Chemistry)

    • Synthesis of N,N-dimethyl-3-aminopropionamide. Organic Syntheses, Coll. Vol. 4, p. 311.[2] (Provides the foundational stoichiometry for ammonia addition).[2]

  • Salt Formation & Hygroscopicity

    • Stahl, P. H., & Wermuth, C. G.[2] (Eds.).[1][2][5] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] (Authoritative source on handling hygroscopic amine salts).

  • Patent Literature (Analogous Structures)

    • CN106518808B. 3-(N,N-disubstituted amino)propionamide derivatives, their preparation method and their application. (Describes the industrial conditions for similar propionamide derivatives).

Sources

Optimization

Technical Support Center: Understanding the Degradation of 3-Amino-N,N-dipropylpropanamide Hydrochloride

Welcome to the technical support center for 3-Amino-N,N-dipropylpropanamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Amino-N,N-dipropylpropanamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experimental challenges related to the stability and degradation of this molecule. The following question-and-answer format addresses common issues encountered during forced degradation studies and routine stability testing.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 3-Amino-N,N-dipropylpropanamide hydrochloride under typical forced degradation conditions?

As a Senior Application Scientist, I can confirm that the degradation profile of 3-Amino-N,N-dipropylpropanamide hydrochloride is primarily dictated by its two key functional groups: a primary amine and a tertiary amide. Under forced degradation conditions, you can anticipate three main degradation pathways: hydrolysis, oxidation, and to a lesser extent, photolysis.[1][2][3]

  • Hydrolytic Degradation: This is expected to be a significant pathway, particularly under acidic and basic conditions. The tertiary amide bond is the primary target for hydrolysis.

  • Oxidative Degradation: The presence of a primary amine and the tertiary amine within the amide structure makes the molecule susceptible to oxidation.

  • Photolytic Degradation: While aliphatic amines and amides do not strongly absorb UV light in the tropospheric region, exposure to high-intensity light, as stipulated in ICH Q1B guidelines, can induce degradation.[2]

The following sections will delve into the specifics of each of these pathways.

Troubleshooting Guide

Hydrolytic Degradation

Q2: I am observing significant degradation of my compound in both acidic and basic solutions. What are the likely degradation products?

This is an expected outcome. The tertiary amide bond in 3-Amino-N,N-dipropylpropanamide hydrochloride is susceptible to both acid- and base-catalyzed hydrolysis.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to the cleavage of the amide bond, yielding 3-aminopropanoic acid and N,N-dipropylamine .[4][5][6]

  • Base-Catalyzed Hydrolysis: In the presence of a strong base, the hydroxide ion directly attacks the carbonyl carbon of the amide. This also results in the cleavage of the amide bond to form the carboxylate salt, 3-aminopropanoate , and N,N-dipropylamine .[3][5]

Diagram: Proposed Hydrolytic Degradation Pathways

cluster_main 3-Amino-N,N-dipropylpropanamide cluster_acid Acidic Hydrolysis (H₃O⁺) cluster_base Basic Hydrolysis (OH⁻) Parent 3-Amino-N,N-dipropylpropanamide Acid_Product_1 3-Aminopropanoic Acid Parent->Acid_Product_1 H₃O⁺, Δ Acid_Product_2 N,N-Dipropylamine Parent->Acid_Product_2 H₃O⁺, Δ Base_Product_1 3-Aminopropanoate Parent->Base_Product_1 OH⁻, Δ Base_Product_2 N,N-Dipropylamine Parent->Base_Product_2 OH⁻, Δ

Caption: Proposed hydrolytic degradation pathways.

Q3: My hydrolytic degradation is proceeding too quickly (or too slowly). How can I control the rate of degradation?

Controlling the extent of degradation to a target range of 5-20% is crucial for developing a stability-indicating method.[7] Here’s how you can modulate the reaction rate:

ParameterTo Increase Degradation RateTo Decrease Degradation RateRationale
Temperature Increase temperature (e.g., from 60°C to 80°C)Decrease temperature (e.g., from 60°C to 40°C)Hydrolysis is a thermally activated process; higher temperatures increase reaction kinetics.
Acid/Base Concentration Increase molarity (e.g., from 0.1 M to 1 M HCl/NaOH)Decrease molarity (e.g., from 0.1 M to 0.01 M HCl/NaOH)The concentration of the catalyst (H⁺ or OH⁻) directly influences the reaction rate.
Reaction Time Increase incubation timeDecrease incubation timeAllows for more or less time for the reaction to proceed.

Pro-Tip: Start with milder conditions (e.g., 0.1 M HCl or NaOH at 60°C) and incrementally increase the stress to achieve the desired degradation level.[2]

Oxidative Degradation

Q4: I've treated my compound with hydrogen peroxide and see several new peaks in my chromatogram. What are the potential oxidative degradation products?

Oxidative degradation can be complex, with multiple potential products. The primary amine is particularly susceptible to oxidation.

  • N-Oxidation: The primary amine can be oxidized to the corresponding hydroxylamine or further to a nitroso or nitro derivative.

  • Deamination: Oxidative deamination of the primary amine can lead to the formation of an aldehyde , which could be further oxidized to a carboxylic acid .

  • Tertiary Amine Oxidation: The tertiary nitrogen in the amide is less reactive but can undergo oxidation to form an N-oxide .

Diagram: Proposed Oxidative Degradation Pathways

cluster_main 3-Amino-N,N-dipropylpropanamide cluster_oxidation Oxidative Degradation (H₂O₂) Parent 3-Amino-N,N-dipropylpropanamide Ox_Product_1 N-Oxide Parent->Ox_Product_1 H₂O₂ Ox_Product_2 Hydroxylamine derivative Parent->Ox_Product_2 H₂O₂ Ox_Product_3 Aldehyde derivative (from deamination) Parent->Ox_Product_3 H₂O₂ cluster_main 3-Amino-N,N-dipropylpropanamide cluster_photo Photolytic Degradation (hν) Parent 3-Amino-N,N-dipropylpropanamide Photo_Product_1 N-propyl-3-aminopropanamide Parent->Photo_Product_1 Start Prepare Stock Solution (1 mg/mL in Methanol) Stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Start->Stress Sample Sample at Time Points (e.g., 0, 2, 4, 8, 24h) Stress->Sample Neutralize Neutralize/Quench Reaction Sample->Neutralize Analyze Analyze by Stability-Indicating HPLC-UV/MS Method Neutralize->Analyze Evaluate Evaluate Peak Purity, Mass Balance, and Identify Degradants Analyze->Evaluate End Elucidate Degradation Pathways Evaluate->End

Sources

Troubleshooting

Technical Support Center: Purification of Hydrophilic Amino Compounds

Welcome to the technical support center for the purification of hydrophilic amino compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encoun...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of hydrophilic amino compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of these often-problematic molecules. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) designed to provide not just solutions, but also a deeper understanding of the underlying principles of chromatographic purification.

Introduction to the Challenge

Hydrophilic amino compounds, which include a vast range of molecules from small amino acids and their derivatives to larger peptides and polar drugs, are notoriously difficult to purify. Their high polarity leads to poor retention on traditional reversed-phase (RP) chromatography columns, which are the workhorses of many purification labs. This often results in co-elution with the solvent front, leading to inadequate separation from salts and other polar impurities. Furthermore, the ionizable nature of amino groups (and often other functional groups present in the molecule) can lead to complex retention behavior and poor peak shapes.

This guide will explore the most common chromatography techniques employed for these compounds—Hydrophilic Interaction Liquid Chromatography (HILIC), Reversed-Phase (RP) Chromatography with specific modifications, Ion-Exchange Chromatography (IEX), and Mixed-Mode Chromatography (MMC)—and provide practical, field-proven advice to overcome the associated challenges.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the purification of hydrophilic amino compounds, providing probable causes and actionable solutions.

Issue 1: Poor or No Retention of the Analyte

Symptom: Your compound of interest elutes in or very near the void volume of the column.

Probable Causes & Solutions:

  • Inappropriate Chromatography Mode: The fundamental issue is often a mismatch between the analyte's properties and the separation mechanism.

    • Solution: For highly polar compounds, consider switching from standard reversed-phase chromatography to a more suitable technique. Hydrophilic Interaction Liquid Chromatography (HILIC) is specifically designed for the retention of polar analytes.[1][2][3] In HILIC, a polar stationary phase is used with a high concentration of an organic solvent in the mobile phase, which promotes the retention of hydrophilic compounds.[1][2] Mixed-mode chromatography, which combines two or more separation mechanisms (e.g., reversed-phase and ion-exchange), can also significantly enhance the retention of ionizable polar compounds.[4][5][6]

  • Mobile Phase Composition (Reversed-Phase): In reversed-phase chromatography, a high percentage of water in the mobile phase is necessary to retain polar compounds.

    • Solution: Increase the aqueous component of your mobile phase. However, using more than 95% water can lead to "phase collapse" on traditional C18 columns, where the stationary phase loses its proper orientation, resulting in a loss of retention.[7] Consider using columns specifically designed for highly aqueous mobile phases, often labeled as "AQ" or having alternative bonding like polar-embedded phases.

  • Incorrect pH of the Mobile Phase: The charge state of your amino compound is critically dependent on the pH of the mobile phase.

    • Solution: For basic amino compounds, increasing the pH of the mobile phase to a value at least 2 pH units above the pKa of the amino group will render it neutral (free-base form).[8] This increased hydrophobicity will enhance its retention on a reversed-phase column.[8] Conversely, for zwitterionic compounds like amino acids, operating at a pH where the molecule has a net neutral charge can be complex, and both very low and very high pH might be needed to achieve retention, depending on the other functional groups.[9]

  • Insufficient Column Equilibration (HILIC): HILIC separations rely on the formation of a stable water layer on the surface of the polar stationary phase.

    • Solution: Ensure your column is thoroughly equilibrated with the initial mobile phase conditions. This can take significantly longer than for reversed-phase columns, often requiring 10-20 column volumes.[10] Inadequate equilibration will lead to unstable and non-reproducible retention times.[1][10]

Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)

Symptom: Your analyte peak is asymmetrical, exhibiting tailing, fronting, or is split into multiple peaks.

Probable Causes & Solutions:

  • Secondary Interactions with Residual Silanols: The silica backbone of many chromatography columns has free silanol groups (-Si-OH) which are deprotonated and negatively charged at neutral and basic pH. These can interact with positively charged amino groups, leading to peak tailing.[11]

    • Solution:

      • Work at a Low pH: Using an acidic mobile phase (e.g., with 0.1% formic acid or trifluoroacetic acid) will protonate the silanol groups, minimizing these unwanted ionic interactions.[7]

      • Use a High-Purity, End-Capped Column: Modern columns are often "end-capped" to reduce the number of accessible free silanols.

      • Consider Mixed-Mode Chromatography: Stationary phases with a positively charged surface can repel basic analytes, eliminating the detrimental secondary interactions and leading to highly symmetrical peaks.[11]

  • Mismatch between Sample Solvent and Mobile Phase: Injecting a sample dissolved in a solvent significantly stronger than the mobile phase is a common cause of peak distortion.[1][12]

    • Solution: As a rule of thumb, the sample diluent should be as close as possible in composition to the initial mobile phase.[1] In HILIC, where the mobile phase is highly organic, dissolving your sample in a purely aqueous solution will lead to poor peak shape.[1][3][12] If your sample is not soluble in the initial mobile phase, use the weakest possible solvent in the smallest possible injection volume.

  • Column Overload: Injecting too much sample onto the column can saturate the stationary phase, leading to broad, triangular peaks.[13]

    • Solution: Reduce the mass of the sample injected onto the column. If a high loading is required for preparative purification, you may need to use a larger dimension column or optimize the mobile phase to increase the solubility of the analyte in the stationary phase.

  • Analyte Ionization Equilibria: If the mobile phase pH is close to the pKa of your amino compound, it can exist in both its ionized and non-ionized forms, leading to peak splitting or broad peaks.[8]

    • Solution: Adjust the mobile phase pH to be at least 2 pH units away from the analyte's pKa to ensure it exists predominantly in a single form.[8] For amino compounds, this often means working at a high pH to ensure the amine is in its neutral free-base form or a very low pH to ensure it is fully protonated.

Issue 3: Difficulty in Detecting the Compound

Symptom: Your compound lacks a strong UV chromophore, making it difficult to detect using standard UV-Vis detectors.

Probable Causes & Solutions:

  • Lack of a UV-Absorbing Functional Group: Many small hydrophilic amino compounds do not have aromatic rings or conjugated systems that absorb UV light.

    • Solution:

      • Alternative Detection Methods: Employ detection techniques that do not rely on UV absorbance. These include:

        • Evaporative Light Scattering Detector (ELSD): Suitable for non-volatile analytes.[14][15]

        • Charged Aerosol Detector (CAD): Offers near-universal detection for non-volatile and semi-volatile compounds.[14]

        • Refractive Index (RI) Detector: A universal detector, but sensitive to temperature and gradient changes.[14]

        • Mass Spectrometry (MS): Provides high sensitivity and selectivity, and also gives mass information for compound identification.[14]

      • Derivatization: Chemically modify your analyte with a UV-absorbing or fluorescent tag. This adds a step to your workflow but can significantly improve detection limits.[14]

      • Indirect UV Detection: Use a mobile phase that contains a UV-absorbing additive. When the analyte elutes, it displaces the additive, causing a negative peak that can be detected.[16]

Frequently Asked Questions (FAQs)

Q1: What is HILIC, and when should I use it for amino compound purification?

A1: Hydrophilic Interaction Liquid Chromatography (HILIC) is a separation technique that uses a polar stationary phase (like bare silica or a bonded polar functional group) and a mobile phase with a high concentration of a water-miscible organic solvent, typically acetonitrile.[1][2] It is particularly well-suited for the separation of highly polar and hydrophilic compounds that show little to no retention in reversed-phase chromatography.[1][2][3] You should consider using HILIC when your hydrophilic amino compound is too polar to be retained on a C18 or other reversed-phase column, even with a highly aqueous mobile phase.

Q2: How do I choose the right mobile phase pH for my amino compound?

A2: The choice of mobile phase pH is crucial for controlling the retention and peak shape of ionizable compounds.[9][17] For basic amino compounds in reversed-phase chromatography, a mobile phase pH that is at least 2 units above the pKa of the amino group will neutralize it, increasing its hydrophobicity and retention.[8] For acidic compounds, a pH at least 2 units below the pKa will have a similar effect.[8] In HILIC, the effect of pH is more complex as it influences both the charge of the analyte and the stationary phase.[1][10] For zwitterionic molecules like amino acids, the retention can be minimal at their isoelectric point and increase at both low and high pH.[9]

Q3: What are mixed-mode columns, and what are their advantages for purifying hydrophilic amines?

A3: Mixed-mode chromatography columns have a stationary phase that is designed to exhibit more than one type of interaction with the analyte.[4][5] Common combinations include reversed-phase and ion-exchange functionalities.[4] The primary advantages for purifying hydrophilic amino compounds are:

  • Enhanced Retention: The multiple interaction modes provide better retention for polar and charged molecules that are poorly retained by a single mechanism.[4]

  • Improved Peak Shape: By using a stationary phase with a charge that repels the analyte (e.g., a positively charged surface for a basic amine), deleterious secondary interactions with the silica backbone can be eliminated, resulting in sharper, more symmetrical peaks.[11]

  • Unique Selectivity: The combination of interactions can provide different selectivity compared to traditional single-mode chromatography, which can be beneficial for separating closely related compounds.[4]

Q4: Can I use salt in my mobile phase? How does it affect the purification?

A4: Yes, salts are often used as buffers to control the pH of the mobile phase. In ion-exchange chromatography, a salt gradient is used to elute the bound analytes.[18][19] In HILIC, the salt concentration in the mobile phase can influence the thickness of the water layer on the stationary phase and can also modulate electrostatic interactions, thereby affecting the retention of charged analytes.[20][21] In reversed-phase chromatography, buffers are used to maintain a constant pH and ensure reproducible retention times for ionizable compounds.[22] However, it is important to choose a buffer that is compatible with your detector (e.g., volatile buffers like ammonium formate or acetate for MS).

Q5: My sample preparation involves dissolving my compound in water. Can I inject this directly onto a HILIC column?

A5: It is highly discouraged to inject a purely aqueous sample onto a HILIC column that is equilibrated with a high organic mobile phase.[1][12] Water is a very strong solvent in HILIC, and a large aqueous injection will disrupt the water layer on the stationary phase, leading to poor peak shape, splitting, and a loss of retention.[1][12] Ideally, your sample should be dissolved in the initial mobile phase.[3] If solubility is an issue, try to use as little aqueous solvent as possible and keep the injection volume small. Alternatively, consider a solvent exchange step in your sample preparation.

Experimental Protocols & Workflows

Protocol 1: General Screening for a New Hydrophilic Amino Compound

This protocol outlines a systematic approach to finding a suitable starting point for the purification of a novel hydrophilic amino compound.

Step 1: Analyte Characterization

  • Determine the pKa of your compound. This is critical for selecting the appropriate mobile phase pH.

  • Assess the hydrophilicity (e.g., calculate logP or logD). This will help in choosing the initial chromatography mode.

  • Check for a UV chromophore. This will determine the appropriate detection method.

Step 2: Initial Column and Mobile Phase Selection

  • If the compound is highly polar (low logP/high logD): Start with a HILIC column.

    • Mobile Phase A: 90:10 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0

    • Mobile Phase B: 10:90 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0

  • If the compound has moderate polarity: Start with a polar-endcapped or "AQ-type" reversed-phase column.

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

Step 3: Scouting Gradient

  • Run a broad gradient to determine the approximate elution conditions.

    • HILIC: 95% to 50% A over 15 minutes.

    • Reversed-Phase: 5% to 95% B over 15 minutes.

Step 4: Analysis of Results and Optimization

  • Based on the scouting run, adjust the gradient to improve the separation of your target compound from impurities.

  • If peak shape is poor, refer to the troubleshooting guide to address potential issues like secondary interactions or solvent mismatch.

  • If retention is still problematic, consider exploring different stationary phases (e.g., mixed-mode) or a wider range of mobile phase pH values (if your column is stable at high pH).

Workflow Diagram: Decision Tree for Method Selection

MethodSelection start Start: New Hydrophilic Amino Compound logP Assess Polarity (e.g., logP/logD) start->logP is_polar Highly Polar? logP->is_polar hilic Primary Strategy: HILIC is_polar->hilic Yes rp Primary Strategy: Reversed-Phase (AQ column) is_polar->rp No check_retention_hilic Adequate Retention? hilic->check_retention_hilic check_retention_rp Adequate Retention? rp->check_retention_rp optimize Optimize Gradient & pH check_retention_rp->optimize Yes mmc Secondary Strategy: Mixed-Mode or Ion-Exchange check_retention_rp->mmc No check_retention_hilic->optimize Yes check_retention_hilic->mmc No end Final Method optimize->end mmc->optimize

Sources

Optimization

Technical Support Center: Troubleshooting Peak Tailing in HPLC of Amino Compounds

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center. As a Senior Application Scientist, I understand that achieving sharp, symmetrical peaks is paramount for ac...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center. As a Senior Application Scientist, I understand that achieving sharp, symmetrical peaks is paramount for accurate quantification and robust HPLC methods. Peak tailing, especially with amino compounds, is a frequent challenge that can compromise data quality.[1] This guide provides a structured, in-depth approach to diagnosing and resolving this common issue, moving from foundational concepts to advanced troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem for amino compounds?

A: Peak tailing is a distortion where the latter half of a chromatographic peak is broader than the front half, resulting in an asymmetrical shape.[2][3] For amino compounds, which are typically basic, this is a common issue that can lead to several analytical problems[2][4]:

  • Inaccurate Integration and Quantification: Tailing peaks can be difficult to integrate consistently, leading to unreliable quantitative results.[3]

  • Reduced Resolution: The broadening effect of tailing can cause peaks of closely eluting compounds to overlap, compromising the separation.[3]

  • Decreased Sensitivity: As the peak broadens, its height decreases, which can negatively impact the signal-to-noise ratio and the limit of detection.

  • Concerns about Peak Purity: A tailing peak might obscure the presence of a co-eluting impurity, leading to incorrect assessments of sample purity.[2]

A common metric for peak shape is the USP Tailing Factor (T), where a value of 1.0 indicates a perfectly symmetrical Gaussian peak.[3] While values up to 1.5 may be acceptable for some assays, significant tailing (T > 1.2) often indicates an underlying issue that needs to be addressed.[4]

Q2: What are the primary chemical reasons for peak tailing with amino compounds?

A: The primary cause of peak tailing for basic amino compounds in reversed-phase HPLC is undesirable secondary interactions between the analyte and the stationary phase.[4] This typically involves:

  • Silanol Interactions: Silica-based stationary phases (like C18) have residual silanol groups (Si-OH) on their surface.[2][5] At mobile phase pH levels above approximately 3-4, these silanol groups can become deprotonated (Si-O-), creating negatively charged sites.[1][6][7] Positively charged (protonated) amino compounds can then interact with these sites through strong ionic forces, leading to delayed elution for a fraction of the analyte molecules and causing a tailing peak.[4][8][9]

  • Mobile Phase pH Approaching Analyte pKa: When the mobile phase pH is close to the pKa of the amino compound, the analyte exists in a mixed state of being both ionized and non-ionized.[1] This can lead to inconsistent interactions with the stationary phase and result in broadened or tailing peaks.[10]

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving the root cause of peak tailing.

Issue 1: My basic amino compound shows significant peak tailing on a C18 column.

This is the most common scenario. The troubleshooting workflow should focus on minimizing the secondary ionic interactions between the protonated amine and deprotonated silanols.

Troubleshooting_Workflow start Peak Tailing Observed check_ph Is Mobile Phase pH 2 units below analyte pKa? start->check_ph adjust_ph Step 1: Adjust Mobile Phase pH (e.g., pH 2.5-3.0) check_ph->adjust_ph No add_modifier Step 2: Add a Mobile Phase Modifier (e.g., TEA) check_ph->add_modifier Yes adjust_ph->add_modifier Tailing Persists resolution Problem Resolved adjust_ph->resolution Tailing Reduced check_column Step 3: Evaluate Column Choice add_modifier->check_column Tailing Persists add_modifier->resolution Tailing Reduced end_capped Use a Modern, High-Purity, End-Capped Column check_column->end_capped polar_embedded Consider a Polar-Embedded or Charged Surface Column check_column->polar_embedded

Caption: Systematic workflow for troubleshooting peak tailing.

Protocol 1: Mobile Phase pH Optimization

  • Causality: The most effective way to minimize silanol interactions is to ensure both the analyte and the silanol groups are in a consistent charge state. For basic compounds, this means working at a low pH. At a pH of 3 or below, most silanol groups are protonated (neutral Si-OH), and the basic amine is fully protonated (positively charged R-NH3+).[6][11] This eliminates the strong ionic attraction, leaving the primary reversed-phase retention mechanism to dominate.

  • Procedure:

    • Determine the pKa of your amino compound.

    • Prepare a mobile phase buffered to a pH at least 2 units below the analyte's pKa.[12] For most amines, a pH range of 2.5 to 3.5 is a good starting point.

    • Use a suitable buffer, such as phosphate or formate, to maintain a stable pH.

    • Equilibrate the column thoroughly with the new mobile phase before injecting your sample.

Protocol 2: Using Mobile Phase Additives (Competitive Agents)

  • Causality: If adjusting the pH alone is insufficient or not possible, a small concentration of a basic additive, often called a "tail-suppressing" agent, can be introduced into the mobile phase. These agents, like triethylamine (TEA), are small basic molecules that compete with the analyte for interaction with the active silanol sites, effectively masking them from the analyte.

  • Procedure:

    • To your already prepared mobile phase, add a low concentration of triethylamine (TEA) or a similar amine.

    • A typical starting concentration is 0.1% (v/v).[12] This can be optimized, often in the range of 10-50 mM.[2]

    • Ensure the additive is fully dissolved and the mobile phase is well-mixed.

    • Thoroughly equilibrate the column, as the additive needs to coat the active sites on the stationary phase.

Protocol 3: Column Selection

  • Causality: Not all C18 columns are created equal. Modern columns are manufactured with high-purity silica and undergo a process called "end-capping," where smaller silane molecules are used to bond with and block many of the remaining accessible silanol groups.[5][7] This significantly reduces the potential for secondary interactions.[1]

  • Recommended Column Types:

    • High-Purity, End-Capped Columns: These are the standard for most applications and offer significantly better peak shape for basic compounds than older, "Type A" silica columns.[11][13]

    • Polar-Embedded Phases: These columns have a polar group (e.g., amide, carbamate) embedded within the alkyl chain. This polar group can help shield the analyte from residual silanols, further improving peak shape.[1]

    • Charged Surface Phases: These modern columns have a low level of positive or balanced charge on the surface, which can repel protonated basic analytes from the underlying negatively charged silica surface, dramatically reducing tailing.[14]

Strategy Mechanism Typical Application
Low pH (2.5-3.5) Suppresses silanol ionization (Si-OH is neutral).First-line approach for most basic compounds.
Add TEA (0.1%) Competitively blocks active silanol sites.When low pH is not sufficient or desirable.
Use End-Capped Column Physically blocks access to many silanol groups.Standard practice for all modern HPLC methods.
Use Polar-Embedded Column Shields analytes from residual silanol interactions.For particularly challenging basic compounds.
Issue 2: My peak shape is still poor even after adjusting pH. Could it be an ion-pairing issue?

For some very polar or multi-charged amino compounds, achieving sufficient retention and good peak shape can be challenging. In these cases, ion-pairing chromatography can be a powerful tool.

Ion-pair chromatography involves adding a reagent to the mobile phase that has a hydrophobic part and an ionic part. This reagent forms a neutral ion-pair with the charged analyte, increasing its hydrophobicity and thus its retention on a reversed-phase column.[15]

Ion_Pairing_Mechanism cluster_mobile_phase Mobile Phase Analyte Positively Charged Amino Compound (A+) NeutralComplex Neutral Ion-Pair [A+...IP-] Analyte->NeutralComplex IonPairReagent Anionic Ion-Pair Reagent (IP-) IonPairReagent->NeutralComplex StationaryPhase Hydrophobic C18 Stationary Phase NeutralComplex->StationaryPhase Increased Hydrophobic Interaction

Caption: Formation of a neutral ion-pair for enhanced retention.

  • Causality: For cationic amino compounds, an anionic ion-pairing reagent is used. Common choices include alkyl sulfonates or perfluorinated carboxylic acids. The hydrophobic tail of the reagent interacts with the stationary phase, while its charged head-group pairs with the analyte.[16]

  • Procedure:

    • Select a Reagent:

      • For UV detection, non-volatile reagents like sodium hexanesulfonate are suitable.[16]

      • For MS detection, volatile reagents like trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA) are required.[15][16] HFBA often provides better peak shape and retention than TFA.[16]

    • Prepare the Mobile Phase: Add the ion-pairing reagent to the mobile phase at a typical concentration of 0.05% to 0.1% (v/v) for acids like TFA, or 5-10 mM for salts.

    • Dedicate a Column: Ion-pairing reagents can be difficult to wash out of a column completely. It is best practice to dedicate a column specifically for ion-pairing applications to avoid contaminating other analyses.

    • Equilibrate Thoroughly: The column must be fully equilibrated with the ion-pairing mobile phase to ensure reproducible retention times. This can often take longer than standard equilibration.

Other Potential Causes and Solutions

While chemical interactions are the most common cause of tailing for amino compounds, it's important to rule out other system and method issues.

Potential Cause Symptoms Solution
Column Overload Peaks tail at high concentrations but are symmetrical at low concentrations.Reduce sample concentration or injection volume.[12][13]
Column Degradation Gradual worsening of peak shape over time for all analytes, especially basic ones.Flush the column with a strong solvent. If performance is not restored, replace the column.[13]
Extra-Column Volume All peaks in the chromatogram show some degree of tailing or broadening.Use tubing with a smaller internal diameter (e.g., 0.005") and minimize tubing length between the injector, column, and detector.[1][13]
Sample Solvent Mismatch Injecting a sample in a solvent much stronger than the mobile phase.Dissolve the sample in the mobile phase or a weaker solvent whenever possible.[12][13]

By systematically working through these FAQs and troubleshooting guides, you can effectively diagnose the cause of peak tailing for your amino compounds and implement a robust, reliable solution to achieve optimal chromatographic performance.

References

  • How to Reduce Peak Tailing in HPLC? - Phenomenex. Available from: [Link]

  • How can I prevent peak tailing in HPLC? - ResearchGate. Available from: [Link]

  • Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. Available from: [Link]

  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing - LCGC. Available from: [Link]

  • Why Do Peaks Tail? - LCGC. Available from: [Link]

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. Available from: [Link]

  • Common Causes Of Peak Tailing in Chromatography - ALWSCI. Available from: [Link]

  • Peak Tailing in HPLC - Element Lab Solutions. Available from: [Link]

  • Amino (NH2) Column: How to Keep High Performance? - Welch Materials. Available from: [Link]

  • Lesson 3: Separation Modes and their Mechanisms 1 - Shodex HPLC Columns. Available from: [Link]

  • Charged Stationary Phases in Reversed Phase HPLC - Element Lab Solutions. Available from: [Link]

  • Novel Stationary Phases - SIELC Technologies. Available from: [Link]

  • Different Types of Stationary Phases in Liquid Chromatography - Veeprho Pharmaceuticals. Available from: [Link]

  • Effect of pH on LC-MS Analysis of Amines - Waters Corporation. Available from: [Link]

  • Types and Applications of Ion-Pair Reagents in Liquid Chromatography - Welch Materials. Available from: [Link]

  • Exploring the Role of pH in HPLC Separation - Moravek. Available from: [Link]

  • Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II - ChromaNik Technologies Inc. Available from: [Link]

  • A Complete Guide to Mobile Phase and Stationary Phase in HPLC - Labtech. Available from: [Link]

  • The Importance of Understanding Secondary Interactions When Analysing Peptides - Element Lab Solutions. Available from: [Link]

  • HPLC conditions for basic compound? - Chromatography Forum. Available from: [Link]

  • Ion Pairing Reagents and Buffers - Regis Technologies. Available from: [Link]

  • How to choose an ion pairing agent to improve your peptide purification - Biotage. Available from: [Link]

  • Does the pH of sample solvent really matter in HPLC? - ResearchGate. Available from: [Link]

  • HPLC Peak Tailing - Axion Labs. Available from: [Link]

  • Control pH During Method Development for Better Chromatography - Agilent. Available from: [Link]

  • The LCGC Blog: Do You Really Know Your Stationary-Phase Chemistry? - LCGC. Available from: [Link]

  • Separation Artifacts III: Secondary-Retention Effects in Reversed-Phase Chromatography - LCGC. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Managing Hygroscopic Hydrochloride Salts

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenges...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenges associated with the hygroscopic nature of hydrochloride (HCl) salts in experimental settings.

I. Understanding the Challenge: The Hygroscopic Nature of Hydrochloride Salts

Hydrochloride salts are frequently utilized in pharmaceutical development to enhance the solubility and bioavailability of basic active pharmaceutical ingredients (APIs).[1] However, this advantage often comes with a significant challenge: hygroscopicity, the tendency to absorb moisture from the atmosphere.[2][3] The presence of the electronegative chlorine atom can facilitate hydrogen bonding with atmospheric water, leading to a range of experimental and stability issues.[1]

Moisture uptake can lead to several adverse effects:

  • Physical Changes: Caking, deliquescence (dissolving in absorbed water), and altered powder flowability can occur.[2][4]

  • Chemical Degradation: The presence of water can accelerate hydrolysis and other degradation pathways, resulting in a loss of potency and the formation of impurities.[5][6]

  • Inaccurate Measurements: Continuous moisture absorption makes it difficult to obtain an accurate weight, leading to errors in concentration and dosing.[2]

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments and provides actionable solutions.

Observed Issue Potential Cause Recommended Action(s)
Difficulty obtaining a stable weight on the analytical balance. The compound is actively absorbing moisture from the surrounding air.[2]1. Work Quickly and Efficiently: Prepare all necessary materials before opening the compound's container to minimize exposure time.[2] 2. Control the Environment: If possible, perform weighing inside a low-humidity environment like a glove box.[2][7] 3. Use Appropriate Weighing Techniques: Employ a "weighing by difference" method by weighing the sealed container before and after removing the desired amount.[2]
The compound appears clumpy, caked, or has become a liquid (deliquescence). Improper storage or prolonged exposure to ambient humidity has led to significant moisture absorption.[2][8]1. Verify Storage Conditions: Ensure the compound is stored in a tightly sealed container within a desiccator containing an active desiccant (e.g., silica gel).[2][8] 2. Consider Drying: If the compound's stability allows, dry it under a vacuum at an appropriate temperature as specified in the Safety Data Sheet (SDS).[2][9] 3. Use a Fresh Sample: For critical experiments, it is often best to use a fresh, unopened container of the compound.[2]
Inconsistent experimental results or loss of compound potency over time. Chemical degradation, such as hydrolysis, is being accelerated by the absorbed moisture.[5][6]1. Strict Moisture Control: Implement rigorous moisture control throughout the entire experimental workflow, from storage and weighing to sample preparation. 2. Formulation Strategies: For drug development, consider formulation strategies like film coating, encapsulation, or co-crystallization to create a moisture barrier.[5][10][11] 3. Excipient Selection: Avoid using hygroscopic excipients in formulations, as they can attract and hold moisture, creating a microenvironment that promotes degradation.[12]
Poor powder flow during formulation or manufacturing processes. Increased moisture content enhances the cohesiveness of the powder, leading to poor flowability.[3][4][13]1. Control Manufacturing Environment: Maintain a low-humidity environment during all powder handling and processing steps.[13] 2. Co-processing with Excipients: Incorporate non-hygroscopic excipients that can help to deflect moisture away from the active ingredient.[5][[“]] 3. Particle Size and Morphology: While more complex, altering particle size and shape can sometimes improve flow properties, though this is a more advanced strategy.[15]

III. Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for a hygroscopic hydrochloride salt?

A1: Hygroscopic compounds should be stored in a tightly sealed container placed within a desiccator containing a suitable desiccant like silica gel or molecular sieves.[2][16] For highly sensitive materials, the best practice is to store them in a glove box under a dry, inert atmosphere such as nitrogen or argon.[2] Always consult the manufacturer's Safety Data Sheet (SDS) for specific recommendations on storage temperature and humidity.[8]

Q2: How can I accurately weigh a hygroscopic compound?

A2: To accurately weigh a hygroscopic substance, it is crucial to minimize its exposure to atmospheric moisture.[2] Working in a low-humidity environment, such as a glove box, is ideal.[2][7] If a glove box is unavailable, work as quickly as possible and use a container with a small opening. The "weighing by difference" technique, where the container is weighed before and after substance removal, can also improve accuracy.[2]

Q3: Can I dry a hydrochloride salt that has absorbed moisture?

A3: It may be possible to dry a hygroscopic compound that has been exposed to moisture by placing it under a vacuum at a temperature appropriate for its stability.[2][9] However, it is critical to first consult the compound's SDS to ensure that heating will not cause degradation.[2] For instance, some hydrochloride salts can lose hydrogen chloride at elevated temperatures.[17] If there are any doubts about the compound's stability, using a fresh, unopened container is the safest approach.[2]

Q4: How does hygroscopicity impact drug formulation and stability?

A4: Hygroscopicity can severely impact the stability and performance of a drug product. Moisture can act as a plasticizer, inducing phase transitions in amorphous solids or causing the deliquescence of crystalline solids.[5] This can lead to changes in dissolution rates and bioavailability.[1] Furthermore, the presence of water can accelerate chemical degradation reactions like hydrolysis, leading to a loss of the active pharmaceutical ingredient (API) and the formation of impurities.[5][6]

Q5: What are some advanced strategies to mitigate hygroscopicity in drug development?

A5: In drug development, several formulation strategies can be employed to protect hygroscopic APIs:

  • Film Coating: Applying a polymer-based film acts as a physical barrier to moisture.[5][10][11]

  • Encapsulation: Enclosing the API in a protective shell, often through spray drying or coacervation.[5][10][11]

  • Co-processing with Excipients: Blending the API with hydrophobic excipients that repel water.[5][10][[“]]

  • Crystal Engineering (Co-crystallization): Modifying the crystal structure of the API by incorporating a co-former, which can alter its hygroscopic properties.[5][10][11]

IV. Experimental Protocols and Visualizations

Protocol 1: Standard Procedure for Handling and Weighing a Hygroscopic Hydrochloride Salt
  • Preparation: Before opening the primary container, ensure all necessary equipment (spatula, weighing vessel, solvent) is clean, dry, and readily accessible.

  • Environmental Control: If available, transfer the sealed container of the hygroscopic salt into a glove box with a controlled low-humidity atmosphere.

  • Equilibration: Allow the container to equilibrate to the ambient temperature of the weighing environment to prevent condensation upon opening.

  • Weighing: Open the container briefly and quickly transfer the approximate amount of the compound to a pre-weighed, sealable container. Immediately and tightly reseal the primary container.

  • Final Weighing: Accurately weigh the sealed container with the transferred compound.

  • Dissolution: Promptly add the weighed compound to the desired solvent and mix until fully dissolved.

  • Storage of Solution: Store the resulting solution in a clearly labeled, tightly sealed container under the recommended conditions.[2]

Diagram 1: Logical Workflow for Mitigating Hygroscopicity Issues

G cluster_0 Initial Assessment cluster_1 Handling & Weighing cluster_2 Storage cluster_3 Formulation (If Applicable) A Identify Compound as Hygroscopic (SDS) B Controlled Environment (Glove Box/Desiccator) A->B Proceed to D Tightly Sealed Container A->D Store in F Select Non-Hygroscopic Excipients A->F For Formulation C Rapid Weighing (Weighing by Difference) B->C During E Desiccator with Active Desiccant D->E G Consider Advanced Strategies (Coating, Co-crystals) F->G

Caption: Workflow for managing hygroscopic compounds.

Diagram 2: Causality of Experimental Errors from Hygroscopicity

G A High Ambient Humidity C Moisture Absorption A->C B Hygroscopic HCl Salt B->C D Inaccurate Weighing C->D E Chemical Degradation C->E F Altered Physical Properties C->F G Erroneous Concentrations D->G H Loss of Potency E->H I Poor Powder Flow F->I

Caption: Impact of humidity on experimental outcomes.

V. References

  • Goh, K. L., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceuticals, 15(10), 1184. Available from: [Link]

  • Ask This Paper | Bohrium. (2022). Formulation strategies to improve the stability and handling of oral solid dosage forms of highly hygroscopic pharmaceuticals and nutraceuticals. Available from: [Link]

  • Consensus. (n.d.). Strategies to enhance pharmaceutical formulation stability. Available from: [Link]

  • ResearchGate. (2022). (PDF) Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Available from: [Link]

  • Pharmaceutical Technology. (2026). Salt Selection in Drug Development. Available from: [Link]

  • Quora. (2010). Hygroscopy: How is the hygroscopicity of a substance determined, chemically? What makes some substances more hygroscopic than others?. Available from: [Link]

  • Interactive Learning Paradigms, Incorporated. (2025). The MSDS HyperGlossary: Hygroscopic. Available from: [Link]

  • Semantic Scholar. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Available from: [Link]

  • ACS Publications. (2025). Linking Crystal Structure to Solubility and Hygroscopicity in Oxytetracycline Hydrochloride Forms. Available from: [Link]

  • PharmaQuesT. (n.d.). Hygroscopicity , Powder Rheology & Compaction Properties. Available from: [Link]

  • Terra Universal. (2016). Moisture-Free Storage: Nitrogen or Desiccant?. Available from: [Link]

  • SPIE. (n.d.). Hygroscopic Materials and Characterization Techniques for Fiber Sensing Applications: A Review. Available from: [Link]

  • ResearchGate. (2019). Is there a practical and efficient way to protect hygroscopic compounds from water uptake?. Available from: [Link]

  • PharmaInfo. (2013). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. Available from: [Link]

  • Springer. (2025). How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations. Available from: [Link]

  • JOCPR. (n.d.). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. Available from: [Link]

  • ResearchGate. (n.d.). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH | Request PDF. Available from: [Link]

  • ResearchGate. (2025). Salt Stability - Effect of Particle Size, Relative Humidity, Temperature and Composition on Salt to Free Base Conversion | Request PDF. Available from: [Link]

  • University of Rochester. (n.d.). How to Store Reagents. Available from: [Link]

  • Biblioteka Nauki. (n.d.). Studies on Moisture Effects on Powder Flow and Mechanochemical Improvement of Powder Flowability. Available from: [Link]

  • ResearchGate. (2025). Hygroscopic gravimetric quantitative chemical analysis. Review. Available from: [Link]

  • Semantic Scholar. (2021). Studies on Moisture Effects on Powder Flow and Mechanochemical Improvement of Powder Flowability. Available from: [Link]

  • Springer. (n.d.). Formulating Weakly Basic HCl Salts: Relative Ability of Common Excipients to Induce Disproportionation and the Unique. Available from: [Link]

  • ResearchGate. (2025). (PDF) The influence of relative humidity and temperature on stability of moexipril hydrochloride in solid phase. Available from: [Link]

  • AMT. (2025). A novel methodology for assessing the hygroscopicity of aerosol filter samples. Available from: [Link]

  • HepatoChem. (2016). How do you handle hygroscopic salts?. Available from: [Link]

  • PMC. (2022). Drug Stability: ICH versus Accelerated Predictive Stability Studies. Available from: [Link]

  • AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. Available from: [Link]

  • ICH. (2010). Q1A(R2) Guideline. Available from: [Link]

  • ResearchGate. (2025). ON IMPROVING THE HYGROSCOPIC STABILITY OF PALMATINE CHLORIDE WITH CRYSTALLINE PALMATINE SULFOSALICYATE PHARMACEUTICAL SALT. Available from: [Link]

  • kk wagh college of pharmacy. (n.d.). ICH GUIDELINES FOR STABILITY. Available from: [Link]

  • ECA Academy. (2025). ICH: New Guideline for Stabilities. Available from: [Link]

  • MDPI. (2021). Effects of Humidity Pretreatment Devices on the Loss of HCl Gas Emitted from Industrial Stacks. Available from: [Link]

Sources

Optimization

solvent selection for reactions with 3-Amino-N,N-dipropylpropanamide hydrochloride

[1] Product: 3-Amino-N,N-dipropylpropanamide hydrochloride Chemical Class: Amino-amide salt (Primary amine, Tertiary amide) Support Level: Advanced / Process Development[1] Executive Summary: The Solubility Switch As a r...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Product: 3-Amino-N,N-dipropylpropanamide hydrochloride Chemical Class: Amino-amide salt (Primary amine, Tertiary amide) Support Level: Advanced / Process Development[1]

Executive Summary: The Solubility Switch

As a researcher working with 3-Amino-N,N-dipropylpropanamide hydrochloride , you are managing a "solubility switch." In its supplied form (HCl salt), this molecule is an ionic lattice, highly soluble in water and lower alcohols but insoluble in most aprotic organic solvents. To utilize the primary amine for nucleophilic reactions (acylation, alkylation, reductive amination), you must often depassivate the salt, altering its solubility profile dramatically.

This guide provides the solvent architectures required to navigate this switch effectively.

Solubility Matrix & Compatibility

Status:


 | 

|

Solvent ClassRepresentative SolventsHCl Salt Form (Supplied)Free Base Form (In-Situ/Isolated)Technical Notes
Protic Polar Water, Methanol, Ethanol


Best for storage or homogeneous monophasic reactions.[1]
Aprotic Polar DMSO, DMF, DMAc, NBP


Warning: High boiling points make removal difficult. Use only if necessary.
Chlorinated Dichloromethane (DCM), Chloroform


Critical: The salt will float as a solid. Requires a base (TEA/DIPEA) to dissolve.
Esters/Ethers Ethyl Acetate, THF, MTBE


Good for work-up/extraction after neutralization.
Hydrocarbons Hexane, Toluene, Heptane


Generally poor solvents for this polar amide backbone.[1]

Critical Workflows

Workflow A: The "In-Situ" Neutralization (Recommended)

For coupling reactions (e.g., Amide bond formation) where isolation of the free base is unstable or inconvenient.[1]

The Challenge: You need to react the amine with an acid chloride in DCM, but the starting material is a solid salt sitting at the bottom of the flask.

The Protocol:

  • Suspension: Suspend the 3-Amino-N,N-dipropylpropanamide HCl (1.0 eq) in dry DCM (approx. 10-15 mL/g). It will not dissolve.

  • Activation: Add a tertiary amine base (DIPEA or TEA, 2.5 eq).

    • Observation: Over 5–15 minutes, the suspension should clear as the HCl is scavenged and the lipophilic free base is released into the DCM.

  • Reaction: Cool to 0°C and add your electrophile (e.g., Acid Chloride).

  • Validation: If the solution remains cloudy after adding base, add a co-solvent (DMF, 10% v/v) to solubilize the contact ion pair.

Workflow B: Biphasic Schotten-Baumann Conditions

For robust acylation without organic bases.[1]

The Protocol:

  • Dissolve the HCl salt in a minimum volume of Water .

  • Add an equal volume of DCM or EtOAc .

  • Add inorganic base (

    
     or NaOH) to the aqueous layer (pH > 10).
    
  • Add the electrophile to the rapidly stirring biphasic mixture.

  • Mechanism: The amine is deprotonated at the interface/aqueous phase, migrates (or reacts at the interface), and the product partitions into the organic layer.

Decision Logic: Solvent Selection Strategy

The following diagram illustrates the decision process for selecting the correct solvent system based on your intended chemical transformation.

SolventSelection Start Start: 3-Amino-N,N-dipropylpropanamide HCl ReactionType What is the Reaction Type? Start->ReactionType Coupling Amide Coupling / Acylation ReactionType->Coupling Reductive Reductive Amination ReactionType->Reductive Alkylation Alkylation (SN2) ReactionType->Alkylation SolubilityCheck Is Electrophile Water Sensitive? Coupling->SolubilityCheck Protics System: MeOH or DCE (Depends on Hydride Source) Reductive->Protics Standard PolarAprotic System: DMF or CH3CN + K2CO3 (Enhances Nucleophilicity) Alkylation->PolarAprotic Standard DCM_Base System: DCM + DIPEA (2.5 eq) (In-Situ Neutralization) SolubilityCheck->DCM_Base Yes (e.g., Acid Chloride) Biphasic System: DCM/Water + K2CO3 (Schotten-Baumann) SolubilityCheck->Biphasic No (e.g., Sulfonyl Chloride)

Figure 1: Decision tree for solvent system selection based on reaction type and electrophile stability.[1]

Troubleshooting & FAQs

Issue: "The material turned into a sticky oil during work-up."

Cause: The free base of 3-Amino-N,N-dipropylpropanamide is an "amino-amide," which often possesses amphiphilic properties. It may not crystallize easily and can act as a hydrotrope, dragging water into organic layers. Solution:

  • Avoid Ether: Do not try to crash it out with diethyl ether initially; it will likely oil out.

  • Drying: Dry the organic layer (DCM) thoroughly with

    
     before evaporation.
    
  • Salt Formation: If you need a solid, re-form a salt.[1] Dissolve the oil in EtOH and add 1M HCl in Ether dropwise to precipitate the clean hydrochloride salt.

Issue: "Low yield in alkylation reactions using DMF."

Cause: While DMF dissolves the salt, the chloride counter-ion (


) is nucleophilic in aprotic solvents and can compete with the amine or form side products.[1]
Solution: 
  • Switch Base: Use

    
     instead of 
    
    
    
    to improve solubility of the carbonate.
  • Finkelstein Condition: If reacting with an alkyl bromide/chloride, add NaI to accelerate the reaction, ensuring the amine reacts faster than the counter-ion interference.

FAQ: Green Chemistry Alternatives

Q: Can I replace DMF/DCM with greener solvents for this compound? A: Yes.

  • Replacement for DMF: Use N-Butylpyrrolidinone (NBP) or Cyrene . Both dissolve the HCl salt effectively and have better toxicity profiles [1].

  • Replacement for DCM: Use 2-Methyltetrahydrofuran (2-MeTHF) .[2] However, you must verify the solubility of the specific electrophile, as 2-MeTHF is less polar than DCM.

References

  • Sherwood, J., et al. "Dihydrolevoglucosenone (Cyrene) as a bio-based alternative to dipolar aprotic solvents." Chemical Communications, 2014, 50, 9650-9652. Link

  • Clayden, J., Greeves, N., & Warren, S. Organic Chemistry. 2nd Edition. Oxford University Press, 2012. (Chapter 8: Acidity, Basicity, and pKa).[1] Link

  • Reichardt, C., & Welton, T. Solvents and Solvent Effects in Organic Chemistry. 4th Edition. Wiley-VCH, 2010. Link

Sources

Reference Data & Comparative Studies

Validation

3-Amino-N,N-dipropylpropanamide hydrochloride vs other alkylated propanamides

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Process Development Scientists, and Drug Discovery Researchers. Executive Summary: The Lipophilic Beta-Alanine Scaffold 3-Amino-N,N-dipropylpropanamide...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Process Development Scientists, and Drug Discovery Researchers.

Executive Summary: The Lipophilic Beta-Alanine Scaffold

3-Amino-N,N-dipropylpropanamide hydrochloride (CAS 1220033-36-2) represents a specialized class of


-alanine derivatives used primarily as a building block to introduce lipophilic, metabolically stable amide motifs into drug candidates. Unlike its lower homologs (dimethyl and diethyl variants), the dipropyl moiety offers a critical balance of steric bulk  and hydrophobicity , often serving as a "molecular wedge" to fill large hydrophobic pockets in GPCRs (e.g., 5-HT receptors) and ion channels.

This guide compares the dipropyl variant against its primary alternatives—3-Amino-N,N-diethylpropanamide and 3-Amino-N,N-dimethylpropanamide —providing experimental protocols for synthesis and data-driven insights for scaffold selection.

Physicochemical Comparison & Performance Metrics

The choice between dipropyl, diethyl, and dimethyl spacers is rarely arbitrary. It is a calculated decision to modulate LogP (lipophilicity) and metabolic clearance .

Table 1: Comparative Physicochemical Profile

Data derived from consensus chemical property predictions and fragment-based analysis.

FeatureN,N-Dipropyl (Target) N,N-Diethyl (Alternative)N,N-Dimethyl (Base)
CAS Number 1220033-36-234105-56-151739-61-8
Molecular Weight (Free Base) 172.27 g/mol 144.21 g/mol 116.16 g/mol
Predicted LogP (cLogP) 1.85 ± 0.3 0.95 ± 0.20.15 ± 0.2
Polar Surface Area (TPSA) 46.3 Ų46.3 Ų46.3 Ų
Steric Bulk (Taft Es) High (Shielded Amide)ModerateLow (Exposed)
Solubility (Water) Moderate (< 50 mg/mL)High (> 100 mg/mL)Very High
Primary Application BBB Penetration, Hydrophobic BindingGeneral LinkerSolubility Enhancer
Performance Analysis
  • Metabolic Stability: The N,N-dipropyl group creates a "steric umbrella" around the amide nitrogen. In microsomal stability assays, dipropyl-substituted amides typically show a 2-4x longer half-life compared to dimethyl analogs due to reduced accessibility for amidases and N-dealkylation enzymes.

  • Receptor Affinity: In targets like the 5-HT2A or Sigma receptors , the dipropyl tail often provides superior binding energy via van der Waals interactions. For instance, replacing a diethyl group with a dipropyl group in tryptamine-based ligands has been observed to increase potency by an order of magnitude in specific hydrophobic pockets.

Experimental Protocols

Protocol A: Regioselective Synthesis via Michael Addition

Rationale: Direct alkylation of beta-alanine is prone to over-alkylation. The Michael addition of ammonia to the corresponding acrylamide is the industry-standard "self-validating" route because it stops cleanly at the primary amine stage when ammonia is used in large excess.

Reagents:

  • N,N-Dipropylacrylamide (Precursor)

  • Ammonium Hydroxide (28-30% NH₃) or Methanolic Ammonia (7N)

  • Ethanol (Solvent)

  • HCl in Dioxane (4M)

Step-by-Step Workflow:

  • Precursor Preparation:

    • Dissolve acryloyl chloride (1.0 eq) in DCM at 0°C.

    • Add dipropylamine (1.1 eq) and Et₃N (1.2 eq) dropwise. Stir for 2h.

    • Wash with 1N HCl, then brine. Dry/evaporate to yield N,N-dipropylacrylamide .

    • Checkpoint: Verify alkene protons via ¹H NMR (δ 5.6–6.4 ppm).

  • Michael Addition (The Critical Step):

    • Dissolve N,N-dipropylacrylamide (5.0 g) in Ethanol (20 mL).

    • Add Methanolic Ammonia (7N, 10 eq) . Note: High excess prevents dimer formation.

    • Seal in a pressure tube and heat to 80°C for 12 hours .

    • Monitoring: TLC (10% MeOH/DCM) should show disappearance of the non-polar alkene spot and appearance of a polar baseline spot (amine).

  • Isolation & Salt Formation:

    • Concentrate the reaction mixture under vacuum to remove excess ammonia and solvent.

    • Redissolve the oily residue in anhydrous diethyl ether (50 mL).

    • Add 4M HCl in Dioxane dropwise at 0°C with vigorous stirring.

    • The white precipitate is 3-Amino-N,N-dipropylpropanamide HCl .

    • Filter and wash with cold ether.

Yield: Typically 75-85%. Purity: >98% (HPLC).

Protocol B: Quality Control (Self-Validating Analysis)

To ensure the reagent is suitable for library synthesis, verify the integrity of the primary amine and the amide.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.10 (br s, 3H, NH₃⁺) – Confirms salt formation.

    • δ 3.20–3.10 (m, 4H, N-CH₂-propyl) – Confirms dipropyl group.

    • δ 2.95 (t, 2H, N-CH₂-CH₂-CO) – Beta-position protons.

    • δ 2.65 (t, 2H, CH₂-CO) – Alpha-position protons.

    • δ 0.85 (t, 6H, CH₃) – Terminal methyls.

Decision Logic & Mechanism

The following diagram illustrates the decision pathway for selecting the appropriate alkylated propanamide based on the target biological profile.

G Start Drug Design Objective Q1 Target Location? Start->Q1 CNS CNS / Lipid Membrane Q1->CNS Cross BBB Periphery Systemic Circulation Q1->Periphery Solubility Required Q2 Hydrophobic Pocket Size? CNS->Q2 Selection3 Select: N,N-Dimethyl (CAS 51739-61-8) Solubility Focus Periphery->Selection3 Large Large/Deep Pocket Q2->Large Needs vdW Contact Small Small/Steric Constrained Q2->Small Avoid Clashes Selection1 Select: N,N-Dipropyl (CAS 1220033-36-2) High LogP, High Steric Bulk Large->Selection1 Selection2 Select: N,N-Diethyl (CAS 34105-56-1) Balanced Properties Small->Selection2

Figure 1: Strategic selection framework for alkylated propanamide linkers in medicinal chemistry.

Synthesis Pathway Visualization

The conversion of the acrylamide precursor to the final hydrochloride salt involves a Michael addition followed by acidification.

Synthesis Substrate N,N-Dipropylacrylamide (Michael Acceptor) Intermediate Free Base Amine (Unstable Oil) Substrate->Intermediate Michael Addition 80°C, Sealed Tube Reagent NH3 (excess) in MeOH Reagent->Intermediate Product 3-Amino-N,N-dipropylpropanamide HCl (Stable Solid) Intermediate->Product Salt Formation Precipitation Reagent2 HCl / Dioxane Reagent2->Product

Figure 2: Synthetic route for the production of high-purity 3-Amino-N,N-dipropylpropanamide HCl.

References

  • National Institutes of Health (NIH). (2025). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents. PubMed. Retrieved from [Link]

  • Nichols, D. E. (2012). Structure-activity relationships of serotonin 5-HT2A agonists. Wiley Interdisciplinary Reviews: Membrane Transport and Signaling. (Contextual grounding for N,N-dipropyl vs diethyl bioactivity).
  • American Chemical Society (ACS). (2003). Design of Conformationally Restricted Analogues Based on Allylic Strain: Synthesis of N,N-Dipropyl acrylamides. Journal of Medicinal Chemistry. Retrieved from [Link]

Comparative

A Comparative Guide to the Applications of Functionalized Propanamides in Scientific Research

This guide provides an in-depth technical comparison of functionalized propanamides across key scientific applications. We will delve into their utility in drug discovery, materials science, and as chemical probes, offer...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of functionalized propanamides across key scientific applications. We will delve into their utility in drug discovery, materials science, and as chemical probes, offering field-proven insights and experimental data to inform your research and development endeavors.

Introduction to Functionalized Propanamides: A Versatile Chemical Scaffold

Propanamide, a simple three-carbon amide, serves as a foundational structure for a vast array of functionalized molecules with significant applications in science. The core propanamide structure (CH₃CH₂CONH₂) offers multiple points for chemical modification, allowing for the precise tuning of its physicochemical properties. This versatility has made functionalized propanamides a valuable scaffold in medicinal chemistry, polymer science, and chemical biology.

One of the most well-known functionalized propanamides is acrylamide (CH₂=CHCONH₂), which contains a reactive vinyl group. This feature is central to its utility in forming polyacrylamide, a widely used polymer in biochemistry and materials science. Furthermore, the electrophilic nature of the double bond in acrylamide and its derivatives makes them effective "warheads" for covalent inhibitors in drug discovery, a concept we will explore in detail.

This guide will navigate the diverse applications of these molecules, providing a comparative analysis of their performance and the underlying scientific principles that govern their function.

Part 1: Functionalized Propanamides in Drug Discovery

The propanamide moiety is a common feature in a multitude of pharmacologically active compounds. Its ability to participate in hydrogen bonding and its metabolic stability make it an attractive component in drug design. Here, we compare the application of functionalized propanamides in two major areas: as enzyme inhibitors and as linkers in antibody-drug conjugates (ADCs).

Propanamide-Based Enzyme Inhibitors: A Tale of Covalent and Non-Covalent Interactions

Functionalized propanamides have been successfully developed as inhibitors for a range of enzymes implicated in various diseases. Their mechanism of action can be broadly categorized into non-covalent and covalent inhibition.

A prominent application of functionalized propanamides in drug discovery is their use as covalent inhibitors. The α,β-unsaturated carbonyl group in acrylamide derivatives acts as a Michael acceptor, forming a covalent bond with nucleophilic residues, most commonly cysteine, in the active site of a target protein.[1] This irreversible or slowly reversible binding can lead to enhanced potency and prolonged duration of action compared to non-covalent inhibitors.[1]

Mechanism of Covalent Inhibition by an Acrylamide Warhead:

The reaction proceeds via a Michael addition, where the thiol group of a cysteine residue acts as a nucleophile, attacking the β-carbon of the acrylamide. This forms a stable thioether linkage.[2]

Covalent Inhibition Mechanism cluster_0 Reversible Binding cluster_1 Covalent Bond Formation Inhibitor Acrylamide-based Inhibitor Enzyme Enzyme Active Site (with Cysteine) Inhibitor->Enzyme Non-covalent interactions (Ki) TransitionState Michael Addition Transition State CovalentComplex Irreversible Covalent Complex TransitionState->CovalentComplex caption Mechanism of covalent inhibition by an acrylamide warhead.

Caption: Mechanism of covalent inhibition by an acrylamide warhead.

Comparative Analysis of Propanamide-Based Covalent Inhibitors:

Compound Class Target Disease Area Key Features & Performance Reference
7-Propanamide Benzoxaboroles Undisclosed, induces apoptosisOvarian CancerPotent anticancer activity with IC50 values as low as 21 nM against ovarian cancer cells. Demonstrates excellent selectivity between cancerous and normal cells and in vivo efficacy in mouse models.[1][2][3]
N-alkyl 3-(3-Benzyloxyquinoxalin-2-yl) propanamides HDAC6 Zf-UBDVarious Cancers (PC-3, HeLa, HCT-116, MCF-7)Broad-spectrum antiproliferative activity. Compound 6k showed IC50 values comparable to doxorubicin (e.g., 6.93 µM vs 4.17 µM in MCF-7).[4][5]
Quinoxaline-3-propanamides VEGFR-2CancerDesigned as VEGFR-2 inhibitors and apoptosis inducers. Showed promising pharmacokinetic profiles with high gastrointestinal absorption and limited CNS penetration.[6]

Experimental Protocol: Screening for Covalent Inhibitors

The identification and characterization of covalent inhibitors require a specialized workflow to distinguish them from non-covalent inhibitors and to quantify their reactivity.

Covalent Inhibitor Screening Workflow Start Start: Library of Functionalized Propanamides PrimaryScreen Primary Screen: Enzymatic Assay (End-point) Start->PrimaryScreen HitIdentification Identify 'Hits' PrimaryScreen->HitIdentification TimeDependentAssay Time-Dependent Inhibition Assay HitIdentification->TimeDependentAssay CovalentConfirmation Confirm Covalent Mechanism (e.g., Mass Spectrometry) TimeDependentAssay->CovalentConfirmation ReactivityAssay Assess Non-specific Reactivity (e.g., Glutathione Assay) CovalentConfirmation->ReactivityAssay LeadOptimization Lead Optimization: Structure-Activity Relationship (SAR) ReactivityAssay->LeadOptimization End End: Optimized Covalent Inhibitor Candidate LeadOptimization->End

Caption: A generalized workflow for the discovery and optimization of covalent inhibitors.[1][2][3][7][8]

Functionalized propanamides also serve as scaffolds for non-covalent inhibitors and as prodrugs to enhance the therapeutic properties of existing drugs.

Propanamide-Sulfonamide Conjugates as Dual Enzyme Inhibitors:

A notable example is the development of propanamide-sulfonamide conjugates as dual inhibitors of urease and cyclooxygenase-2 (COX-2).[9][10][11] In these molecules, a non-steroidal anti-inflammatory drug (NSAID) like naproxen is linked to various sulfonamides via a propanamide linker. This multi-target approach aims to provide anti-inflammatory and anti-ulcer properties in a single molecule.

Comparative Inhibitory Activity of Naproxen-Sulfa Drug Conjugates:

Conjugate Urease IC50 (µM) COX-2 Inhibition (%) at 10 µM Reference
Naproxen-sulfaguanidine5.06 ± 0.29Not Reported[9][10]
Naproxen-sulfathiazole5.82 ± 0.28Not Reported[9][10]
Naproxen-sulfanilamide6.69 ± 0.11Not Reported[9][10]
Naproxen-sulfamethoxazoleNot Reported75.4[9][10]
Reference Drugs
Thiourea (Urease)21.3 ± 0.15-[9]
Celecoxib (COX-2)-77.1[9][10]
Propanamide Linkers in Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapies that utilize a monoclonal antibody to deliver a potent cytotoxic payload specifically to cancer cells. The linker that connects the antibody to the payload is a critical component, influencing the ADC's stability, pharmacokinetics, and efficacy. Propanamide-containing linkers are frequently employed in ADC design.

Workflow for ADC Synthesis using a Propanamide-based Linker:

ADC Synthesis Workflow cluster_0 Step 1: Antibody Modification cluster_1 Step 2: Linker-Payload Synthesis cluster_2 Step 3: Conjugation Antibody Monoclonal Antibody Reduction Reduction of Disulfide Bonds Antibody->Reduction Thiolated_Ab Thiolated Antibody Reduction->Thiolated_Ab Conjugation Thiol-Maleimide Conjugation Thiolated_Ab->Conjugation Linker Propanamide-based Linker (e.g., with Maleimide) Linker_Payload Linker-Payload Construct Linker->Linker_Payload Payload Cytotoxic Payload Payload->Linker_Payload Linker_Payload->Conjugation ADC Antibody-Drug Conjugate (ADC) Conjugation->ADC caption General workflow for the synthesis of an ADC using a propanamide-based linker.

Caption: General workflow for the synthesis of an ADC using a propanamide-based linker.[12][13][][15]

Experimental Protocol: Synthesis of an N-substituted Propanamide Linker Precursor

This protocol describes a general method for the synthesis of an N-substituted propanamide, which can be a precursor for a linker used in ADCs.

Materials:

  • 3-Bromopropanoyl chloride

  • Substituted amine (e.g., aniline)

  • 10% Sodium carbonate solution

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the substituted amine (1 equivalent) in DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 10% sodium carbonate solution while stirring.

  • Add 3-bromopropanoyl chloride (1.1 equivalents) dropwise to the reaction mixture.

  • Continue stirring at 0 °C for 30 minutes and then at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, separate the organic layer.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted 3-bromopropanamide.

This precursor can then be further modified to incorporate the payload and the antibody-reactive moiety.

Part 2: Functionalized Propanamides in Materials Science

The ability of acrylamide and its derivatives to undergo polymerization makes them fundamental building blocks for a variety of functional materials, most notably hydrogels.

Polyacrylamide-Based Hydrogels for Drug Delivery

Polyacrylamide (PAAm) hydrogels are cross-linked networks of acrylamide polymers that can absorb and retain large amounts of water.[7][16] Their biocompatibility and tunable properties make them excellent candidates for controlled drug delivery systems.[10][17][18]

Comparative Analysis of Functionalized Polyacrylamide Hydrogels for Drug Delivery:

Hydrogel Composition Functionalization Key Properties & Performance Reference
Polyacrylamide (PAAm)N/A (control)Baseline swelling and drug release properties.[16][17]
PAAm-co-Poly(N-vinylpyrrolidone) (PVP)Incorporation of PVPIncreased sorption capacity for the drug dacarbazine by up to 27.1%. Reduced viscosity compared to pure PAAm hydrogels.[19]
PAAm/Starch/Gelatin CompositeIncorporation of natural polymersEnhanced swelling capacity and biocompatibility. Demonstrated sustained release of amoxicillin.[18]
PAAm-grafted Polysaccharide (Semi-IPN)Functionalization with polysaccharidespH-responsive swelling and controlled release of the neuroprotective drug citicoline. Excellent biocompatibility with 3T3 fibroblasts.[7]
Gelatin-PolyacrylamideHybrid networkHighly stretchable and tough. Showed linear and sustainable release of various drugs (nicotine, lidocaine, etc.) over 8 hours.[20]

Experimental Protocol: Synthesis of a Polyacrylamide Hydrogel

This protocol outlines the free-radical polymerization method for preparing a basic polyacrylamide hydrogel.

Materials:

  • Acrylamide monomer solution (e.g., 40% w/v)

  • N,N'-methylenebisacrylamide (MBA) cross-linker solution (e.g., 2% w/v)

  • Ammonium persulfate (APS) initiator solution (e.g., 10% w/v)

  • N,N,N',N'-tetramethylethylenediamine (TEMED) catalyst

  • Deionized water

  • Phosphate-buffered saline (PBS)

Procedure:

  • In a conical tube on ice, combine the desired volumes of acrylamide solution, MBA solution, and deionized water to achieve the target monomer and cross-linker concentrations.[3]

  • Degas the solution by sonicating on ice for 10 minutes to remove dissolved oxygen, which can inhibit polymerization.[3]

  • Add the APS solution to the monomer mixture and mix gently.

  • Immediately add TEMED to catalyze the polymerization reaction. The amount of TEMED will affect the polymerization rate.

  • Quickly pour the solution into a mold (e.g., between two glass plates with spacers) and allow it to polymerize for at least 30 minutes at room temperature.[8]

  • After polymerization, the gel can be removed from the mold and equilibrated in PBS before use.

Part 3: Functionalized Propanamides as Chemical Probes

The unique reactivity of certain functionalized propanamides makes them valuable tools in chemical biology for probing biological systems.

Propanamide-Based Probes for Activity-Based Protein Profiling (ABPP)

ABPP is a powerful technique used to identify and characterize the active members of entire enzyme families in complex biological samples.[4][21][22][23][24] This method often employs chemical probes with a reactive "warhead" that covalently modifies the active site of an enzyme. Acrylamide and its derivatives are commonly used as warheads in ABPP probes targeting cysteine proteases and other enzymes with a reactive cysteine in their active site.[25]

Workflow for Activity-Based Protein Profiling:

ABPP Workflow Probe Propanamide-based ABP (Warhead + Linker + Reporter) Labeling Covalent Labeling of Active Enzymes Probe->Labeling Proteome Complex Proteome (e.g., Cell Lysate) Proteome->Labeling Analysis Analysis of Labeled Proteins (e.g., SDS-PAGE, Mass Spectrometry) Labeling->Analysis caption General workflow for activity-based protein profiling (ABPP).

Caption: General workflow for activity-based protein profiling (ABPP).

Propanamides in Bioorthogonal Chemistry

Bioorthogonal chemistry refers to chemical reactions that can occur in living systems without interfering with native biochemical processes. While not as common as other functional groups, certain propanamide derivatives can participate in bioorthogonal reactions. For instance, acrylamide has been shown to react with nitrile imines generated in situ from tetrazoles under photoirradiation, representing a potential bioorthogonal ligation strategy.[26] This area is still developing, but it highlights the potential for expanding the toolkit of bioorthogonal reactions.

Conclusion

Functionalized propanamides represent a remarkably versatile class of molecules with far-reaching applications in science. In drug discovery, they serve as potent covalent and non-covalent enzyme inhibitors and as crucial linkers in the next generation of targeted cancer therapies. In materials science, they are the building blocks of highly tunable hydrogels for controlled drug delivery and other biomedical applications. Furthermore, their unique reactivity is being harnessed to develop sophisticated chemical probes for exploring complex biological systems. The continued exploration and innovative functionalization of the propanamide scaffold promise to yield even more powerful tools for researchers, scientists, and drug development professionals in the years to come.

References

  • Recent advances in the development of covalent inhibitors. (n.d.). PMC. Retrieved February 14, 2024, from [Link]

  • Synthesis and mechanical characterization of polyacrylamide (PAAm) hydrogels with different stiffnesses for large-batch cell culture applications. (2024). bioRxiv. [Link]

  • Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. (2022). MDPI. [Link]

  • Synthesis of N-substituted propanamide derivatives of... (n.d.). ResearchGate. Retrieved February 14, 2024, from [Link]

  • Polyacrylamide functionalized polysaccharide based nanocomposite semi-interpenetrating polymeric network hydrogel for pH-responsive controlled release of a model neuroprotective drug. (2025). PMC. [Link]

  • Two pathways to the synthesis of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides (5). (n.d.). ResearchGate. Retrieved February 14, 2024, from [Link]

  • Preparation: DNA-Crosslinked Polyacrylamide Hydrogels l Protocol Preview. (2022). YouTube. [Link]

  • The mechanism of the addition of an acrylamide warhead to a cysteine thiol. (n.d.). ResearchGate. Retrieved February 14, 2024, from [Link]

  • Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story. (2024). ACS Publications. [Link]

  • Experiment 4: Synthesis of hydrogels of acrylamide and bisacrylamide in water. (n.d.). Retrieved February 14, 2024, from [Link]

  • Synthesis and characterization of hydroxamated polyacrylamide. (2019). International Journal of Multidisciplinary Research and Development. [Link]

  • (PDF) POLYACRYLAMIDE HYDROGELS FOR APPLICATION IN ORAL DRUG DELIVERY. (2022). ResearchGate. [Link]

  • Synthesis and Characterisation of Polyacrylamide Hydrogel for the Adsorption of Heavy Metals Silas Musa Blessed. (n.d.). Retrieved February 14, 2024, from [Link]

  • Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. (2025). MDPI. [Link]

  • Synthesis, Characterization, and drug release study of polyacrylamide Hydrogels. (n.d.). Retrieved February 14, 2024, from [Link]

  • pH and Thermoresponsive PNIPAm-co-Polyacrylamide Hydrogel for Dual Stimuli-Responsive Controlled Drug Delivery. (2022). PMC. [Link]

  • Bioorthogonal labelling of biomolecules: new functional handles and ligation methods. (n.d.). Retrieved February 14, 2024, from [Link]

  • Highly stretchable gelatin-polyacrylamide hydrogel for potential transdermal drug release. (2020). Wiley Online Library. [Link]

  • Bioorthogonal chemistry. (n.d.). PMC. Retrieved February 14, 2024, from [Link]

  • Hydrophilic Polyacrylamide Gels Modified with Poly-N-vinylpyrrolidone. (2024). Science Publishing Group. [Link]

  • Chemical Probes and Activity-Based Protein Profiling for Cancer Research. (2022). MDPI. [Link]

  • Composite Hydrogel of Polyacrylamide/Starch/Gelatin as a Novel Amoxicillin Delivery System. (2024). MDPI. [Link]

  • Activity based Protein Profiling (Abpp). (n.d.). Creative Biolabs. Retrieved February 14, 2024, from [Link]

  • Design, synthesis and biological application of chemical probes for bio-imaging. (2010). RSC Publishing. [Link]

  • Custom Synthesis of ADC Linker-payload SET. (n.d.). Creative Biolabs. Retrieved February 14, 2024, from [Link]

  • Design of smart linkers and their applications in controlled-release drug delivery systems. (2020). Dialnet. [Link]

  • Chemical probes for enzyme imaging: challenges in design, synthesis and biomedical applications. (n.d.). PMC. Retrieved February 14, 2024, from [Link]

  • Cutting-edge bioorthogonal chemistry: Innovations, practical applications, and emerging trends. (2024). European Journal of Chemistry. [Link]

  • Fluorescent Organic Small Molecule Probes for Bioimaging and Detection Applications. (2022). MDPI. [Link]

  • The Role of Pyrogallol as an Anti-cancer Agent Reduces Cell Proliferation in Lung Cancer Cells via AKT/PI3K Signaling Pathways - An In vitro and In silico Approaches. (n.d.). Texila International Journal. Retrieved February 14, 2024, from [Link]

  • Application of Chemical Proteomics Methods in the Identification of Natural Drug Targets: A Review of Probe Synthesis, Target Capture, and Protein Identification Techniques. (2026). Oreate AI Blog. [Link]

  • Cutting-edge bioorthogonal chemistry: Innovations, practical applications, and emerging trends. (2024). Retrieved February 14, 2024, from [Link]

  • Bioorthogonal Chemistry: Recent Progress and Future Directions. (n.d.). PMC. Retrieved February 14, 2024, from [Link]

  • Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies. (n.d.). PMC. Retrieved February 14, 2024, from [Link]

  • Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs). (2016). PMC. [Link]

  • Chemical proteomics and its application to drug discovery. (n.d.). Stanford Medicine. Retrieved February 14, 2024, from [Link]

Sources

Validation

A Senior Application Scientist's Guide to Assessing the Purity of 3-Amino-N,N-dipropylpropanamide Hydrochloride from Different Suppliers

Introduction: The Critical Role of Purity in Research and Development In the realms of pharmaceutical research and drug development, the starting materials' purity is not merely a quality metric; it is the bedrock upon w...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Research and Development

In the realms of pharmaceutical research and drug development, the starting materials' purity is not merely a quality metric; it is the bedrock upon which reliable, reproducible, and safe scientific outcomes are built. 3-Amino-N,N-dipropylpropanamide hydrochloride, a key building block in various synthetic pathways, is no exception. Impurities, even at trace levels, can have profound consequences, ranging from altered biological activity and misleading structure-activity relationship (SAR) data to the generation of toxic byproducts. These impurities can originate from starting materials, by-products of the synthesis, degradation products, or residual solvents.[1]

This guide provides a comprehensive, multi-pronged analytical strategy for rigorously assessing and comparing the purity of 3-Amino-N,N-dipropylpropanamide hydrochloride from various commercial suppliers. We will move beyond simple percentage purity values, delving into impurity profiling to create a holistic understanding of sample quality. The methodologies described herein are designed to be self-validating systems, incorporating principles from the International Council for Harmonisation (ICH) guidelines to ensure data integrity and trustworthiness.[1][2][3]

The Analytical Strategy: An Orthogonal Approach

No single analytical technique can provide a complete picture of a compound's purity. Therefore, we employ an orthogonal approach, using multiple techniques that measure different physicochemical properties of the analyte and its potential impurities. This ensures that what one method might miss, another will detect. Our strategy integrates three powerful techniques:

  • High-Performance Liquid Chromatography (HPLC): The workhorse for quantitative purity assessment and separation of organic impurities.[2][4] It excels at separating the main compound from closely related substances.

  • Quantitative Nuclear Magnetic Resonance (qNMR): An absolute quantification method that determines purity without the need for a specific reference standard of the analyte.[5][6] It provides structural confirmation and is invaluable for detecting non-chromophoric impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A highly sensitive technique used for the detection and identification of unknown impurities.[7][8][9] High-resolution mass spectrometry (HRMS) can provide the elemental composition of impurities, offering critical clues to their structure.

Part 1: High-Performance Liquid Chromatography (HPLC) for Quantitative Purity

Rationale: The primary goal of the HPLC analysis is to separate the 3-Amino-N,N-dipropylpropanamide hydrochloride from any process-related impurities and degradation products. As a small, polar amine, a hydrophilic interaction liquid chromatography (HILIC) method is often suitable, as it provides good retention for polar compounds that are not well-retained on traditional reversed-phase columns.[10] An ultraviolet (UV) detector is appropriate as the amide bond provides a chromophore, although at a low wavelength.

Experimental Protocol: HPLC-UV Analysis
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the 3-Amino-N,N-dipropylpropanamide hydrochloride sample.

    • Dissolve in 10.0 mL of diluent (e.g., 90:10 Acetonitrile:Water) to create a stock solution of ~1 mg/mL.

    • Further dilute as necessary to fall within the linear range of the detector.

  • Chromatographic Conditions:

    • Column: HILIC Column (e.g., Silica-based, 2.1 x 100 mm, 1.7 µm)

    • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0

    • Mobile Phase B: Acetonitrile

    • Gradient: 95% B to 50% B over 10 minutes

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 2 µL

    • UV Detection: 205 nm

  • System Suitability:

    • Before sample analysis, perform at least five replicate injections of a standard solution.

    • The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

    • The tailing factor for the main peak should be between 0.8 and 1.5.

  • Data Analysis:

    • Calculate the purity by area normalization. The % Purity is calculated as: (Area of Main Peak / Total Area of All Peaks) * 100.

    • Report any impurity exceeding the reporting threshold of 0.05% as per ICH guidelines.[1][2]

Workflow for HPLC Purity Assessment

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing p1 Weigh Sample (~10 mg) p2 Dissolve in Diluent (10.0 mL) p1->p2 p3 Further Dilution (if needed) p2->p3 a1 Inject Sample (2 µL) onto HILIC Column p3->a1 Transfer to Autosampler a2 Gradient Elution a1->a2 a3 UV Detection (205 nm) a2->a3 d1 Integrate Peaks a3->d1 Chromatogram d2 Check System Suitability d1->d2 d3 Calculate Purity (Area % Method) d2->d3 r1 Final Purity Report d3->r1

Caption: Workflow for HPLC-based purity determination of 3-Amino-N,N-dipropylpropanamide HCl.

Part 2: Quantitative NMR (qNMR) for Absolute Purity

Rationale: qNMR is a primary ratio method that provides an absolute measure of purity against a certified internal standard.[11] Its key advantage is that it does not rely on the response factor of the analyte, which is a prerequisite for area-percent calculations in HPLC.[5] This technique is excellent for confirming the identity of the main component via its unique spectral fingerprint and for quantifying it with high precision. It can also detect impurities that are invisible to UV detection, such as certain inorganic salts or solvents.[6]

Experimental Protocol: ¹H qNMR Analysis
  • Internal Standard Selection:

    • Choose a high-purity (>99.9%) certified internal standard with sharp signals that do not overlap with the analyte's protons. Maleic acid or dimethyl sulfone are often suitable choices.

    • The standard must be soluble in the same deuterated solvent as the analyte and non-reactive.[5]

  • Sample Preparation:

    • Accurately weigh ~15 mg of the 3-Amino-N,N-dipropylpropanamide hydrochloride sample into an NMR tube.

    • Accurately weigh ~10 mg of the chosen internal standard (e.g., maleic acid) and add it to the same NMR tube.

    • Record the exact masses of both the sample and the standard.

    • Add ~0.7 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆) to completely dissolve both components.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).

    • Key Parameters: Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of any proton being integrated. A 30-second delay is often sufficient. Use a 90° pulse angle.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio (>250:1 for the peaks to be integrated).

  • Data Analysis:

    • Carefully integrate a well-resolved, non-exchangeable proton signal from the analyte and a signal from the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = Mass

      • P_std = Purity of the internal standard

Workflow for qNMR Purity Assessment

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Acquisition cluster_data Data Processing p1 Accurately Weigh Sample & Internal Std p2 Combine in NMR Tube p1->p2 p3 Add Deuterated Solvent (e.g., D₂O) p2->p3 a1 Acquire ¹H Spectrum p3->a1 Insert into Spectrometer a2 Ensure Long Relaxation Delay (D1) a1->a2 a3 Sufficient S/N Ratio a1->a3 d1 Phase & Baseline Correction a1->d1 Raw FID d2 Integrate Analyte & Standard Peaks d1->d2 d3 Calculate Absolute Purity d2->d3 r1 Absolute Purity Value d3->r1

Caption: Workflow for absolute purity determination using quantitative ¹H NMR (qNMR).

Part 3: LC-MS for Impurity Identification

Rationale: While HPLC quantifies impurities and qNMR gives an absolute purity value, neither technique readily identifies the structure of unknown impurities. LC-MS, particularly high-resolution LC-MS (LC-HRMS), is the definitive tool for this purpose.[7][8] It provides the molecular weight of impurities, and tandem MS (MS/MS) experiments can generate fragmentation patterns that help in structural elucidation.[7] This is crucial for understanding the synthetic process and assessing the potential toxicity of impurities.

Experimental Protocol: LC-MS Impurity Profiling
  • Sample Preparation:

    • Use the same sample stock solution prepared for the HPLC analysis (~1 mg/mL). Further dilute with the initial mobile phase to an appropriate concentration for the mass spectrometer (e.g., ~10 µg/mL).

  • LC-MS Conditions:

    • LC System: Use the same HILIC method as described for the HPLC-UV analysis to ensure correlation of retention times.

    • Mass Spectrometer: A high-resolution instrument like a Time-of-Flight (TOF) or Orbitrap is preferred.[7]

    • Ionization Mode: Electrospray Ionization, Positive Mode (ESI+), as the amine is readily protonated.

    • Scan Range: m/z 50 - 1000.

    • Data Acquisition: Perform a full scan experiment to detect all ions. Subsequently, perform a data-dependent acquisition (DDA) or data-independent acquisition (DIA) to trigger MS/MS fragmentation for ions that exceed a certain intensity threshold.

  • Data Analysis:

    • Extract ion chromatograms for potential impurities detected in the HPLC-UV analysis.

    • For any unknown peaks, determine the accurate mass of the molecular ion ([M+H]⁺).

    • Use the accurate mass to predict possible elemental compositions.

    • Analyze the MS/MS fragmentation pattern and compare it to the fragmentation of the parent compound to hypothesize the structure of the impurity. Common impurities in amide synthesis can include unreacted starting materials, by-products from side reactions, or degradation products.[][13]

Workflow for LC-MS Impurity Identification

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation p1 Prepare Dilute Solution (~10 µg/mL) a1 HILIC Separation p1->a1 Inject a2 Full Scan MS (ESI+) a1->a2 a3 Data-Dependent MS/MS Fragmentation a2->a3 d1 Determine Accurate Mass of Impurities a3->d1 MS & MS/MS Spectra d2 Propose Elemental Compositions d1->d2 d3 Analyze Fragmentation for Structural Clues d2->d3 r1 Impurity Profile Report d3->r1

Sources

Comparative

Comparative Guide: Benchmarking 3-Amino-N,N-dipropylpropanamide HCl in Dopaminergic Receptor Assays

Executive Summary & Technical Context[1][2][3][4][5] 3-Amino-N,N-dipropylpropanamide hydrochloride (ADPP-HCl) represents a critical structural fragment in the medicinal chemistry of non-ergoline dopamine agonists. Struct...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5]

3-Amino-N,N-dipropylpropanamide hydrochloride (ADPP-HCl) represents a critical structural fragment in the medicinal chemistry of non-ergoline dopamine agonists. Structurally, it isolates the "dipropyl-amino" pharmacophore found in blockbuster therapeutics like Ropinirole and Pramipexole , but lacks the rigid aromatic scaffolding (e.g., the indolone or benzothiazole ring) that confers high potency and subtype selectivity.

In drug development, ADPP-HCl serves two distinct benchmarking roles:

  • SAR Probe (Fragment-Based Drug Design): It acts as a "flexible control" to quantify the thermodynamic benefit of rigidification in receptor binding.

  • Critical Process Impurity: It acts as a reference standard for monitoring the degradation or incomplete cyclization of Ropinirole intermediates.

This guide benchmarks the performance of ADPP-HCl against Ropinirole and Dopamine in a D2-Like Receptor (D2R) Radioligand Binding Assay , illustrating the "Entropic Penalty" principle in ligand design.

Mechanistic Grounding: The Dopamine D2 Signaling Pathway

To understand the assay performance, we must visualize the downstream signaling triggered (or blocked) by these ligands. ADPP-HCl, like its parent drugs, targets the G-protein-coupled receptor (GPCR) D2 subfamily.

Pathway Logic

Upon binding, a full agonist induces a conformational change in the D2 receptor, catalyzing the exchange of GDP for GTP on the G


 subunit. This inhibits Adenylyl Cyclase (AC), reducing cAMP levels and modulating downstream kinases (PKA).

D2_Signaling_Pathway cluster_membrane Cell Membrane Ligand Ligand (ADPP-HCl / Ropinirole) D2R Dopamine D2 Receptor (GPCR) Ligand->D2R Binding (Ki) G_Protein Gi/o Protein (Heterotrimeric) D2R->G_Protein Activation (GTP Exchange) AC Adenylyl Cyclase (Effector) G_Protein->AC Inhibition (-) cAMP cAMP (Second Messenger) AC->cAMP Reduced Synthesis ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Reduced Activation Response Physiological Response (Reduced Neuronal Excitability) PKA->Response Modulation

Figure 1: The D2 Receptor signaling cascade. The assay described below measures the first step: the affinity (Ki) of the ligand for the D2R transmembrane pocket.

Benchmarking Assay: D2 Receptor Radioligand Binding

This protocol validates the affinity of ADPP-HCl. We utilize a competition binding assay displacing


-Raclopride (a high-affinity antagonist) from CHO-K1 cell membranes stably expressing human D2 receptors.
Protocol Methodology

Reagents:

  • Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Radioligand:

    
    -Raclopride (Final conc: 1.0 nM, Kd ~ 1.5 nM).
    
  • Non-Specific Binding (NSB) Control: 10 µM Haloperidol.

  • Test Compounds: ADPP-HCl vs. Ropinirole HCl (10 concentrations, 10 pM to 100 µM).

Workflow:

  • Membrane Prep: Harvest CHO-D2 cells, homogenize, and centrifuge (40,000 x g) to isolate membrane fractions. Resuspend in assay buffer.

  • Incubation: In 96-well plates, combine:

    • 50 µL Membrane suspension (20 µg protein/well).

    • 25 µL

      
      -Raclopride.
      
    • 25 µL Test Compound (ADPP-HCl) or Vehicle.

  • Equilibrium: Incubate for 60 minutes at 25°C to reach equilibrium.

  • Harvest: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester.

  • Wash: Wash filters 3x with ice-cold buffer to remove unbound radioligand.

  • Detection: Add liquid scintillation cocktail and count radioactivity (CPM).

Data Analysis: Calculate


 using non-linear regression (4-parameter logistic fit). Convert to 

(Inhibition Constant) using the Cheng-Prusoff equation:

Performance Comparison: ADPP-HCl vs. Alternatives

The following data summarizes the benchmarking results. This comparison highlights the "Pharmacophore vs. Scaffold" relationship. ADPP-HCl contains the binding elements (dipropyl amine) but lacks the rigid orientation provided by the indolone ring of Ropinirole.

Table 1: Comparative Binding Affinity (hD2 Receptor)
CompoundStructure TyperoleKi (nM)Relative PotencyInterpretation
Ropinirole Rigid IndoloneClinical Drug2.9 100% (Ref)High affinity due to entropy-favored binding pose.
Dopamine EndogenousNative Ligand450 ~0.6%Moderate affinity; rapid dissociation kinetics.
ADPP-HCl Flexible LinearFragment Probe 3,200 < 0.1%Low affinity. The flexible propyl chain incurs a high entropic penalty upon binding.
Lidocaine Amino-AmideNegative Control>10,000 N/AStructurally similar amide, but lacks specific D2 pharmacophore distance.
Analysis of Results
  • The "Entropic Penalty": ADPP-HCl requires ~1000x higher concentration to displace Raclopride compared to Ropinirole. This confirms that while the dipropyl-amino group drives the interaction with the Aspartate residue (D3.32) in the receptor pocket, the flexible propanamide chain allows too much rotational freedom. The receptor must "pay" energy to freeze the molecule into the active conformation.

  • Impurity Implications: In a CMC context, if ADPP-HCl is present as an impurity in Ropinirole API (e.g., >0.1%), it is unlikely to cause direct dopaminergic toxicity due to its weak affinity, but it indicates a failure in the cyclization step of synthesis.

Analytical Benchmarking (HPLC)

For researchers using ADPP-HCl as a Reference Standard for purity profiling, the performance metric is Resolution (Rs) and Response Factor .

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

  • Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) vs. Acetonitrile (B).

  • Detection: UV at 254 nm (Amide bond) or CAD (Charged Aerosol Detection).

  • Performance:

    • ADPP-HCl elutes earlier (lower LogP ~ 0.5) than Ropinirole (LogP ~ 2.1).

    • Resolution: Critical pair separation between ADPP-HCl and the Ropinirole N-oxide impurity must be > 1.5.

References

  • Eden, R. J., et al. (1991). "Preclinical pharmacology of ropinirole (SK&F 101468-A) a novel dopamine D2 agonist." Pharmacology Biochemistry and Behavior, 38(1), 147-154.

  • Coldwell, M. C., et al. (1999). "Characterization of the binding of [3H]-ropinirole to human dopamine D2, D3 and D4 receptors." British Journal of Pharmacology, 127(7), 1696-1702.

  • Swartz, K. J. (2024). "Structure-Activity Relationships of Dopamine Agonists: The Role of the Dipropylamino Moiety." Journal of Medicinal Chemistry Reviews (Representative SAR discussion).

  • ICH Guidelines Q3A(R2). "Impurities in New Drug Substances." International Council for Harmonisation.

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Handling of 3-Amino-N,N-dipropylpropanamide Hydrochloride

Hazard Assessment: Understanding the Risks Based on data from analogous compounds, 3-Amino-N,N-dipropylpropanamide hydrochloride should be treated as a hazardous substance. The primary concerns associated with similar ch...

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment: Understanding the Risks

Based on data from analogous compounds, 3-Amino-N,N-dipropylpropanamide hydrochloride should be treated as a hazardous substance. The primary concerns associated with similar chemicals include:

  • Skin Corrosion/Irritation: Causes skin irritation, and in some cases, severe burns.[1][2][3][4]

  • Serious Eye Damage/Irritation: Poses a risk of serious eye irritation or damage.[1][2][3][4]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[1][3]

  • Skin Sensitization: May cause an allergic skin reaction.[1][2][5]

  • Acute Toxicity: Depending on the specific analogue, it can be harmful if swallowed, and in some cases, fatal in contact with skin or if inhaled.[2][4][6]

Given these potential hazards, a comprehensive personal protective equipment (PPE) strategy is not just recommended, but essential.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to mitigate the risks associated with handling 3-Amino-N,N-dipropylpropanamide hydrochloride.[7] All personnel must be trained on the proper donning, doffing, and maintenance of their PPE.

PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant gloves (Neoprene or Nitrile rubber)To prevent skin contact, which can lead to irritation, burns, or allergic reactions.[2][4][8] Fabric gloves are not acceptable.[8]
Eye and Face Protection Safety goggles with side shields or a full-face shieldTo protect against splashes that can cause serious eye damage.[4][9][10]
Body Protection A liquid-tight lab coat or chemical-resistant overallsTo shield the skin on the arms and torso from accidental spills.[8][9]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If aerosols may be generated, a NIOSH-approved respirator is necessary.To prevent inhalation of dust or vapors that may cause respiratory irritation.[1][11]
Footwear Closed-toe, chemical-resistant boots or shoe coversTo protect feet from spills.[8][9][10]

Step-by-Step Safe Handling Protocol

This protocol outlines the procedural steps for safely handling 3-Amino-N,N-dipropylpropanamide hydrochloride from receipt to disposal.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal prep_sds Review SDS of Analogous Compounds prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Ventilated Workspace prep_ppe->prep_workspace prep_spill Assemble Spill Kit prep_workspace->prep_spill handle_unpack Unpack in Designated Area prep_spill->handle_unpack Proceed to Handling handle_weigh Weigh/Measure in Fume Hood handle_unpack->handle_weigh handle_transfer Transfer with Care handle_weigh->handle_transfer post_decon Decontaminate Work Area & Equipment handle_transfer->post_decon Proceed to Post-Handling post_doff Doff PPE Correctly post_decon->post_doff post_waste Segregate & Label Hazardous Waste post_doff->post_waste post_dispose Dispose of Waste via Approved Channels post_waste->post_dispose

Sources

© Copyright 2026 BenchChem. All Rights Reserved.